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Core Science & Biosynthesis

Foundational

Trimyristin-d5 in Scientific Research: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the applications of Trimyristin-d5, a deuterated stable isotope-labeled triglyceride, in advanced scientific research. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications of Trimyristin-d5, a deuterated stable isotope-labeled triglyceride, in advanced scientific research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use as an internal standard and metabolic tracer, primarily in conjunction with mass spectrometry-based techniques. We will explore its utility in quantitative lipidomics, pharmacokinetic studies of lipid-based drug delivery systems, and in elucidating the pathways of triglyceride metabolism. This guide offers not just theoretical knowledge but also practical, step-by-step protocols and data interpretation insights to empower researchers in their experimental design and execution.

Introduction: The Imperative for Stable Isotope Labeling in Lipid Research

The field of lipidomics, the large-scale study of lipids in biological systems, has unveiled the critical roles of these molecules beyond simple energy storage, implicating them in complex signaling pathways and numerous disease states.[1] However, the inherent complexity of the lipidome and the potential for variability during sample preparation and analysis present significant challenges to accurate quantification. Stable isotope-labeled internal standards are considered the gold standard for achieving precise and accurate quantification in mass spectrometry by correcting for matrix effects and variations in extraction efficiency and instrument response.[2][3]

Trimyristin-d5 is the deuterated form of trimyristin, a triglyceride composed of a glycerol backbone and three myristic acid (C14:0) chains. The five deuterium atoms on the glycerol backbone provide a distinct mass shift, allowing it to be differentiated from its endogenous, non-labeled counterpart by a mass spectrometer, without significantly altering its chemical and physical properties.[4] This makes Trimyristin-d5 an invaluable tool for two primary applications in scientific research: as an internal standard for the quantification of triglycerides and as a metabolic tracer to study the dynamic processes of lipid absorption, distribution, metabolism, and excretion (ADME).

Core Applications of Trimyristin-d5

Quantitative Lipidomics: The Role of Trimyristin-d5 as an Internal Standard

In quantitative lipidomics, Trimyristin-d5 serves as an ideal internal standard for the analysis of triglycerides (TGs). By adding a known amount of Trimyristin-d5 to a biological sample at the beginning of the workflow, any loss of the analyte of interest (endogenous trimyristin or other TGs) during sample preparation can be accurately accounted for.[2]

The Causality Behind the Choice: The chemical similarity between Trimyristin-d5 and endogenous triglycerides ensures they behave almost identically during extraction, derivatization, and ionization.[3] This co-elution in liquid chromatography and similar ionization efficiency in the mass spectrometer are critical for reliable quantification. The known mass difference allows the instrument to distinguish between the analyte and the standard, enabling the calculation of the analyte's concentration based on the ratio of their signal intensities.

Experimental Workflow: Quantitative Analysis of Triglycerides

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological matrix using Trimyristin-d5 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Trimyristin-d5 Internal Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Liquid Chromatography (Reversed-Phase Separation) Dry->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Workflow for Triglyceride Quantification using Trimyristin-d5.

Metabolic Tracer Studies: Unraveling Triglyceride Dynamics

Trimyristin-d5 can be used as a tracer to follow the metabolic fate of dietary or administered triglycerides in vivo. By introducing Trimyristin-d5 into a biological system, researchers can track its absorption, its incorporation into various tissues, and its breakdown into fatty acids and glycerol. This provides invaluable insights into lipid metabolism in both healthy and diseased states.

The Causality Behind the Choice: The deuterium label acts as a "tag" that allows researchers to distinguish the administered Trimyristin-d5 and its metabolites from the endogenous pool of lipids. This enables the direct measurement of metabolic fluxes and turnover rates, which cannot be determined by simply measuring static lipid concentrations.[5]

Pharmacokinetic Studies of Lipid-Based Drug Delivery Systems

Trimyristin is a common component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are used to improve the oral bioavailability and control the release of poorly soluble drugs.[1][6][7] Trimyristin-d5 can be incorporated into these formulations to study their in vivo behavior. By tracking the deuterated lipid carrier, researchers can gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of the drug delivery system itself, which is crucial for optimizing its design and predicting its efficacy and safety.[2][8]

Detailed Experimental Protocols

Protocol 1: Quantification of Trimyristin in Plasma using LC-MS/MS

This protocol provides a step-by-step methodology for the extraction and quantification of trimyristin in plasma samples using Trimyristin-d5 as an internal standard.

Materials:

  • Plasma samples

  • Trimyristin-d5 internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the 1 µg/mL Trimyristin-d5 internal standard solution.

    • Vortex briefly to mix.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 200 µL of cold methanol to the plasma sample.

    • Vortex for 30 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 1 minute.

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Sample Collection and Drying:

    • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture (e.g., methanol/isopropanol 1:1, v/v).

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 column with a gradient elution program suitable for separating triglycerides.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Data Analysis:

  • Integrate the peak areas for the analyte (Trimyristin) and the internal standard (Trimyristin-d5).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of Trimyristin in the plasma samples by comparing the area ratios to a calibration curve prepared with known concentrations of Trimyristin and a fixed concentration of Trimyristin-d5.

Quantitative Data: Mass Spectrometry Parameters for Trimyristin and Trimyristin-d5

The following table provides the deduced Multiple Reaction Monitoring (MRM) transitions for the quantification of Trimyristin and Trimyristin-d5. The precursor ion is the ammonium adduct [M+NH4]+, and the product ion is generated from the neutral loss of one myristic acid chain plus ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimyristin740.7495.535
Trimyristin-d5745.7500.535

Note: Collision energy is instrument-dependent and should be optimized.

Protocol 2: In Vivo Metabolic Tracer Study

This protocol outlines a general procedure for an in vivo study to trace the metabolism of orally administered Trimyristin-d5.

Materials:

  • Trimyristin-d5 formulated for oral administration (e.g., in an oil-based vehicle).

  • Animal model (e.g., rats or mice).

  • Blood collection supplies.

  • Tissue collection supplies.

  • LC-MS/MS system.

Procedure:

  • Dosing:

    • Administer a known dose of Trimyristin-d5 to the animal model via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At the end of the study, collect relevant tissues (e.g., liver, adipose tissue, intestine).

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize tissue samples.

  • Lipid Extraction and Analysis:

    • Perform lipid extraction on plasma and tissue homogenates as described in Protocol 1.

    • Analyze the lipid extracts by LC-MS/MS to detect and quantify Trimyristin-d5 and its potential deuterated metabolites (e.g., deuterated myristic acid, deuterated diglycerides).

Data Analysis:

  • Plot the concentration of Trimyristin-d5 in plasma over time to determine its pharmacokinetic profile (e.g., Cmax, Tmax, AUC).

  • Measure the levels of Trimyristin-d5 and its metabolites in different tissues to assess its distribution and metabolic fate.

Visualization of Metabolic Pathways

Lipolysis of Trimyristin

The breakdown of triglycerides, such as trimyristin, is a stepwise process known as lipolysis, primarily carried out by a series of lipases.[9][10]

G Trimyristin Trimyristin (Triglyceride) Dimyristin 1,2-Dimyristin (Diglyceride) Trimyristin->Dimyristin + H2O MyristicAcid1 Myristic Acid Trimyristin->MyristicAcid1 Monomyristin 2-Monomyristin (Monoglyceride) Dimyristin->Monomyristin + H2O MyristicAcid2 Myristic Acid Dimyristin->MyristicAcid2 Glycerol Glycerol Monomyristin->Glycerol + H2O MyristicAcid3 Myristic Acid Monomyristin->MyristicAcid3 ATGL ATGL (Adipose Triglyceride Lipase) ATGL->Trimyristin HSL HSL (Hormone-Sensitive Lipase) HSL->Dimyristin MGL MGL (Monoglyceride Lipase) MGL->Monomyristin

Caption: The enzymatic cascade of trimyristin lipolysis.

Conclusion: Empowering Research with Precision and Insight

Trimyristin-d5 stands as a powerful and versatile tool in the arsenal of modern scientific research. Its ability to serve as a robust internal standard enables the highly accurate quantification of triglycerides, a critical need in the burgeoning field of lipidomics. Furthermore, its application as a metabolic tracer provides a dynamic window into the complex processes of lipid metabolism and the in vivo fate of advanced drug delivery systems. The methodologies and principles outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate Trimyristin-d5 into their studies, ultimately leading to more reliable data and deeper biological insights.

References

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001-2017. [Link]

  • Gagné, S., Crane, S., Huang, Z., Li, C. S., Bateman, K. P., & Lévesque, J. F. (2007). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of lipid research, 48(1), 252-259. [Link]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced drug delivery reviews, 54, S131-S155. [Link]

  • Pharmaffiliates. Trimyristin-d5. [Link]

  • Zechner, R., Zimmermann, R., Eichmann, T. O., Kohlwein, S. D., Haemmerle, G., Lass, A., & Madeo, F. (2012). FAT SIGNALS—lipases and lipolysis in lipid metabolism and signaling. Cell metabolism, 15(3), 279-291. [Link]

  • Shimadzu. Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. [Link]

  • Holm, C. (2003). Molecular mechanisms regulating hormone-sensitive lipase and lipolysis. Biochemical Society Transactions, 31(6), 1230-1234. [Link]

  • Souto, E. B., & Müller, R. H. (2008). Improving oral absorption of Salmon calcitonin by trimyristin lipid nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics, 68(3), 521-527. [Link]

  • Lipolysis Pathway. YouTube. [Link]

  • Triglyceride catabolism. PubChem. [Link]

  • Yuan, H., Miao, J., Du, Y. Z., You, J., Hu, F. Q., & Zeng, S. (2012). Absorption, disposition and pharmacokinetics of solid lipid nanoparticles. Current drug metabolism, 13(4), 433-444. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Agilent Technologies. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Wissing, S. A., Kayser, O., & Müller, R. H. (2004). Solid lipid nanoparticles for parenteral drug delivery. Advanced drug delivery reviews, 56(9), 1257-1272. [Link]

  • Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay. (2020, March 13). ACS Pharmacology & Translational Science. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412. [Link]

  • Triglyceride Metabolism. Chemistry LibreTexts. [Link]

  • Lipid Metabolism Signaling Pathway. Creative Diagnostics. [Link]

  • Schematic diagram of metabolic pathways for fat. ResearchGate. [Link]

  • Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores. (2010). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(12), 1218-1226. [Link]

  • Lipolysis. Wikipedia. [Link]

  • Lipolysis: pathway under construction. (2005). Current Opinion in Lipidology, 16(3), 333-340. [Link]

  • The Molecular Brakes of Adipose Tissue Lipolysis. (2018). Frontiers in Endocrinology, 9, 393. [Link]

  • Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation. (2013). Molecular Pharmaceutics, 10(10), 3985-3994. [Link]

  • Barrows, B. R., & Parks, E. J. (2008). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 49(8), 1617-1630. [Link]

  • ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia. (2018). European Journal of Pharmaceutical Sciences, 123, 10-18. [Link]

  • ADME Properties in Drug Delivery. (2025, May 6). MDPI. [Link]

  • Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 54(9), 1433-1443. [Link]

Sources

Exploratory

Precision Lipidomics: The Mass Spectral Fingerprint of Trimyristin-d5

[1] Executive Summary In the high-stakes arena of quantitative lipidomics, Trimyristin-d5 (Glyceryl-d5 trimyristate) serves as a critical internal standard (IS) for the normalization of triacylglycerol (TAG) profiling.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes arena of quantitative lipidomics, Trimyristin-d5 (Glyceryl-d5 trimyristate) serves as a critical internal standard (IS) for the normalization of triacylglycerol (TAG) profiling.[1] Its utility is derived not merely from its isotopic distinction, but from its predictable ionization behavior under Electrospray Ionization (ESI) and its specific fragmentation pathways in tandem mass spectrometry (MS/MS).

This guide deconstructs the mass spectral physics of Trimyristin-d5, moving beyond basic identification to the mechanistic causality of its ion formation. It provides a validated framework for researchers utilizing Triple Quadrupole (QqQ) or High-Resolution Accurate Mass (HRAM) systems to quantify neutral lipids with absolute confidence.[1]

Molecular Architecture & Isotopic Configuration

To interpret the spectrum, one must first define the source of the mass shift. Trimyristin-d5 is a triglyceride composed of three myristic acid chains (C14:0) esterified to a deuterated glycerol backbone.

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 727.6739 Da

  • Native Analog (Trimyristin): 722.6425 Da

  • Mass Shift: +5.0314 Da

Crucial Structural Note: The deuterium labels are located on the glycerol backbone (propane-1,2,3-d5), not the fatty acid tails. This structural stability is paramount; unlike deuterium on alpha-carbons of fatty acids which can undergo exchange or scrambling during metabolic processing, the glycerol backbone labels remain kinetically stable during standard extraction and ionization protocols.

Ionization Dynamics: The Ammonium Switch

Neutral lipids like Trimyristin do not possess acidic or basic functional groups that easily accept or donate protons to form


 or 

ions.[1] Consequently, they rely on adduct formation .
The "Sodium Trap" vs. The "Ammonium Key"

In ESI positive mode, TAGs have a high affinity for sodium (


). However, 

ions are notoriously stable and require excessive collision energy (CE) to fragment, often shattering the molecule uninformatively.

The Protocol: We introduce Ammonium Formate (10mM) into the mobile phase. This forces the formation of the


 adduct.[2]
  • Mechanism: The ammonium ion bridges the carbonyl oxygens of the ester linkages.

  • Benefit: The ammonium adduct is labile. Upon Collision Induced Dissociation (CID), it yields a clean, predictable fragmentation pathway, unlike the sodiated species.

Observed Precursor Ions
SpeciesAdductFormulam/z (Monoisotopic)Stability
Trimyristin-d5


745.707 Optimal for MS/MS
Trimyristin-d5


750.663Too Stable (Avoid)
Trimyristin-d5


728.681Rare/Low Abundance

MS/MS Fragmentation Mechanics[3]

Understanding the fragmentation is the core of designing a Multiple Reaction Monitoring (MRM) transition.

The Fragmentation Pathway

When the


 ion (m/z 745.7) is subjected to collision energy, it undergoes a specific neutral loss sequence:
  • Loss of Ammonia (

    
    ):  The adduct falls apart.
    
  • Loss of a Fatty Acid (

    
    ):  One of the myristic acid chains is cleaved.
    
  • Formation of the Product Ion: A deuterated Diacylglycerol (DAG) cation is formed.

Because the deuterium labels are on the glycerol backbone, the resulting DAG fragment retains the +5 Da mass shift. This is the critical differentiator from endogenous DAGs.

Graphviz Visualization: Fragmentation Logic

The following diagram illustrates the specific transition pathway for Trimyristin-d5.[1]

TrimyristinFrag Precursor Precursor Ion [M+NH4]+ m/z 745.7 Transition Transition State (Ammonium Displacement) Precursor->Transition Collision Energy (15-25 eV) NeutralLoss Neutral Loss Myristic Acid (C14:0) + NH3 Mass: 228.2 + 17.0 Transition->NeutralLoss Lost Neutrals Product Product Ion [DAG-d5]+ (Diacylglycerol) m/z 500.5 Transition->Product Cleavage

Figure 1: The collision-induced dissociation (CID) pathway of Trimyristin-d5 ammonium adduct, resulting in the diagnostic DAG-d5 fragment.[1]

The Diagnostic Transition (MRM)

For quantitative assays on a Triple Quadrupole:

  • Q1 (Precursor): 745.7

  • Q3 (Product): 500.5

  • Dwell Time: 20-50ms[1]

  • Collision Energy (CE): ~20-25 eV (Instrument dependent)[1]

Validated Experimental Protocol

This workflow minimizes isotopic scrambling and ensures preferential ammonium adduct formation.

Reagents
  • Internal Standard: Trimyristin-d5 (Glyceryl-d5) >99% purity.[1]

  • Mobile Phase A: Acetonitrile / Water (60:40) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol / Acetonitrile (90:10) + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Note: The ammonium formate is non-negotiable for TAG analysis.

Workflow Diagram

Workflow cluster_prep Sample Preparation (MTBE Method) cluster_analysis LC-MS/MS Acquisition Sample Biological Sample (Plasma/Tissue) Spike Spike IS Trimyristin-d5 (10 µM Final) Sample->Spike Extract MTBE Extraction Phase Separation Spike->Extract Dry Nitrogen Dry Down Extract->Dry Recon Reconstitute MeOH:CHCl3 (1:1) Dry->Recon Inject Injection (2-5 µL) Recon->Inject Separation Reverse Phase LC (C18 Column, 50°C) Inject->Separation Ionization ESI Positive Source Temp: 350°C Separation->Ionization Detection MRM Detection 745.7 -> 500.5 Ionization->Detection

Figure 2: End-to-end workflow for lipidomic quantitation using Trimyristin-d5, utilizing the Matyash (MTBE) extraction method.[1]

Step-by-Step Methodology
  • Spiking: Add Trimyristin-d5 to the sample before extraction.[1] This corrects for extraction efficiency losses. A typical concentration is 10 µM in the spiking solution.

  • Extraction: Perform a Methyl-tert-butyl ether (MTBE) extraction (Matyash method).[1] This is preferred over Chloroform (Folch) for better phase separation and automation suitability.

  • LC Separation: Use a C18 column (e.g., Waters BEH C18 or Agilent ZORBAX). TAGs are highly hydrophobic; they will elute late in the gradient (high % Mobile Phase B).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C (High temp needed to vaporize TAG droplets).

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness," implement these checks:

The "Sodium Check"

Monitor m/z 750.7 (


) alongside the quantitation trace.
  • Logic: If the sodium adduct signal exceeds 10% of the ammonium adduct signal, your buffer concentration is too low, or your solvents are contaminated with glass-leached sodium.

  • Fix: Increase Ammonium Formate to 15mM or switch to plastic solvent bottles.

Retention Time Locking

Trimyristin-d5 is slightly more polar than native Trimyristin due to the deuterium isotope effect (C-D bonds are shorter than C-H).[1]

  • Expectation: Trimyristin-d5 typically elutes slightly earlier (0.05 - 0.1 min) than native Trimyristin on high-resolution C18 runs.[1]

  • Validation: If they co-elute exactly or the order is reversed, verify the column chemistry and temperature stability.

Isotopic Purity

Check the M-1 (744.[1]7) and M+1 (746.7) channels.

  • Logic: High M-1 indicates incomplete deuteration during synthesis.[1] High M+1 indicates natural C13 abundance overlap.

  • Threshold: Purity should be >99% isotopic enrichment to prevent "crosstalk" with endogenous lipids.

References

  • Murphy, R. C. (2014). Mass Spectrometry of Lipids. New York, NY: Springer. (The definitive text on lipid fragmentation mechanisms).

  • LIPID MAPS® Lipidomics Gateway. Lipid Classification and Structure Tools. (Authoritative database for lipid structures and nomenclature). [Link]

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. (The standard protocol for MTBE extraction). [Link]

  • McAnoy, A. M., et al. (2005). "Formation of ammonium adducts of triacylglycerols in electrospray ionization." Journal of the American Society for Mass Spectrometry, 16(9), 1475-1486. (Foundational paper on the "Ammonium Switch" mechanism). [Link]

Sources

Foundational

A Researcher's Guide to Commercial Trimyristin-d5: Sourcing, Quality Assessment, and Application

Introduction: The Role of Deuterated Standards in Quantitative Lipidomics In the landscape of modern drug development and metabolic research, the precise quantification of endogenous molecules is paramount. Lipidomics, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuterated Standards in Quantitative Lipidomics

In the landscape of modern drug development and metabolic research, the precise quantification of endogenous molecules is paramount. Lipidomics, the large-scale study of lipids, frequently employs liquid chromatography-mass spectrometry (LC-MS) for its high sensitivity and selectivity. Trimyristin, a triglyceride of myristic acid found in various vegetable fats, and its metabolic derivatives are often subjects of such quantitative studies. To achieve the highest levels of accuracy and precision in these analyses, the use of stable isotope-labeled (SIL) internal standards is the gold standard.[1][2] This guide provides an in-depth technical overview of Trimyristin-d5, a deuterated analog of trimyristin, focusing on its commercial availability, critical quality attributes, and practical application as an internal standard in mass spectrometry-based workflows.

The core principle behind using a SIL internal standard like Trimyristin-d5 is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is introduced to a sample at the earliest stage of preparation.[2] Because Trimyristin-d5 is chemically and physically almost identical to its unlabeled counterpart, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and potential degradation during sample processing and analysis.[3] The mass spectrometer, however, can differentiate between the light (endogenous) and heavy (deuterated) forms based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's peak area to that of the internal standard, precise quantification is possible, as this ratio remains stable even if absolute signal intensities vary.[2] This guide is intended for researchers, scientists, and drug development professionals who seek to employ Trimyristin-d5 in their quantitative workflows and require a comprehensive understanding of its sourcing and application.

Chapter 1: Commercial Sources and Key Specifications of Trimyristin-d5

The selection of a reliable commercial source for Trimyristin-d5 is a critical first step that directly impacts the quality and reproducibility of experimental data. Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. When evaluating potential suppliers, researchers should prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Leading Commercial Suppliers

The following table summarizes prominent suppliers of Trimyristin-d5 and related deuterated triglycerides. It is important to note that product specifications can change, and researchers should always consult the latest documentation from the supplier before purchase.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityFormulationStorage Temp.
Toronto Research Chemicals (TRC) 1,3-Dimyristin-d5TRC-D479617Not specified, typically >98% for SIL standardsNot specified, typically >95-99%Neat Solid-20°C
Avanti Polar Lipids (via Sigma-Aldrich) 17:0-17:1-17:0 D5 TG860903P-1mg>99% (TLC)>99% (TLC)Powder-20°C
Pharmaffiliates Trimyristin-d5PA STI 085551Not specifiedNot specifiedNot specified2-8°C
MedchemExpress Trimyristin-d15HY-13839SNot specifiedNot specifiedSolid-20°C (6 months)

Note: This table is not exhaustive and represents a selection of established suppliers. Researchers are encouraged to explore other potential sources.

Decoding the Certificate of Analysis (CoA): A Commitment to Quality

The Certificate of Analysis is a crucial document that provides lot-specific data on the quality and purity of the compound. As a self-validating system, a comprehensive CoA should be a primary requirement for any researcher. Key parameters to scrutinize on a Trimyristin-d5 CoA include:

  • Identity Confirmation: Data from techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) that confirm the chemical structure and the position of the deuterium labels.

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this value should ideally be above 95%, and often exceeds 99% for high-quality standards.[4]

  • Isotopic Purity/Enrichment: This specifies the percentage of the compound that is deuterated. It is a critical parameter for avoiding cross-talk between the analyte and internal standard signals in the mass spectrometer. A high isotopic enrichment (≥98%) is desirable.

  • Residual Solvents: Information on the presence of any remaining solvents from the synthesis and purification processes.

Chapter 2: The Science of Synthesis and Quality Control

Understanding the general principles behind the synthesis and purification of deuterated triglycerides provides insight into the potential impurities and the importance of the quality control (QC) measures employed by manufacturers.

Synthetic Approaches

The synthesis of Trimyristin-d5 typically involves the esterification of a deuterated glycerol backbone with myristic acid or, more commonly, the esterification of glycerol with deuterated myristic acid. The deuterium labels are strategically placed on parts of the molecule that are not expected to undergo chemical exchange.[1] For instance, labeling the glycerol backbone (as in Trimyristin-d5) or the terminal methyl group of the fatty acid chains are common strategies.

The synthesis of deuterated fatty acids can be achieved through various methods, including H/D exchange reactions on the corresponding unlabeled fatty acid using a catalyst like platinum on carbon (Pt/C) in the presence of D₂O.[5]

The Imperative of a Robust QC Workflow

A reputable supplier will have a stringent quality control workflow to ensure the identity, purity, and stability of their stable isotope-labeled products. This workflow is a self-validating system that provides confidence in the final product.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product raw_material Raw Material QC synthesis Chemical Synthesis raw_material->synthesis purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, GC) identity->purity isotopic Isotopic Enrichment (MS) purity->isotopic coa Certificate of Analysis Generation isotopic->coa packaging Packaging & Storage coa->packaging

Caption: A typical quality control workflow for the production of a stable isotope-labeled standard like Trimyristin-d5.

Chapter 3: Experimental Protocol for the Use of Trimyristin-d5

The following protocol provides a step-by-step guide for the preparation and use of Trimyristin-d5 as an internal standard in a typical LC-MS-based lipidomics experiment.

Materials and Reagents
  • Trimyristin-d5 (neat solid)

  • High-purity solvents (e.g., methanol, chloroform, acetonitrile, isopropanol) suitable for LC-MS

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer and sonicator

  • Microcentrifuge tubes

Step-by-Step Methodology

1. Preparation of Trimyristin-d5 Stock Solution (e.g., 1 mg/mL)

  • Rationale: Preparing a concentrated stock solution in an appropriate organic solvent is the first step. The choice of solvent should ensure the solubility of the lipid and be compatible with subsequent dilutions and the analytical method.

  • Procedure:

    • Allow the vial of Trimyristin-d5 to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the neat material (e.g., 1 mg) using a calibrated analytical balance.

    • Transfer the weighed solid to a Class A volumetric flask (e.g., 1 mL).

    • Add a small amount of a suitable solvent, such as a 2:1 chloroform:methanol mixture, to dissolve the solid.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent.

    • Store the stock solution in an amber glass vial at -20°C or as recommended by the supplier.[6]

2. Preparation of Working Internal Standard Solution (e.g., 10 µg/mL)

  • Rationale: A working solution is a dilution of the stock solution to a concentration that is appropriate for spiking into samples. This concentration should result in a robust signal in the mass spectrometer without causing detector saturation.

  • Procedure:

    • Perform a serial dilution of the 1 mg/mL stock solution to achieve the desired concentration. For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with a solvent compatible with your sample preparation method (e.g., isopropanol).

    • This working solution will be added to all samples, including calibrators, quality controls (QCs), and unknown samples.

3. Sample Spiking and Extraction

  • Rationale: The internal standard must be added to the sample at the very beginning of the extraction process to account for any variability and loss during these steps.

  • Procedure:

    • To your biological sample (e.g., 100 µL of plasma), add a small, precise volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL Trimyristin-d5).

    • Proceed with your established lipid extraction protocol (e.g., a Bligh-Dyer or MTBE extraction).[7]

    • After extraction, the lipid-containing organic phase is typically dried down under a stream of nitrogen and reconstituted in a solvent suitable for LC-MS analysis.[7]

4. LC-MS Analysis and Data Processing

  • Rationale: The reconstituted sample is injected into the LC-MS system. The chromatographic method should be optimized to achieve good separation of trimyristin from other lipids, and the mass spectrometer should be set to monitor the specific m/z transitions for both endogenous trimyristin and Trimyristin-d5.

  • Procedure:

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect both the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in the calibration standards.

    • Determine the concentration of trimyristin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (e.g., 10 µg/mL) stock->working spike Spike with Working IS working->spike sample Biological Sample (Plasma, Tissue, etc.) sample->spike extract Lipid Extraction (e.g., MTBE) spike->extract reconstitute Dry & Reconstitute extract->reconstitute lcms LC-MS Analysis (MRM/PRM) reconstitute->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Samples curve->quantify

Caption: A generalized experimental workflow for quantitative lipid analysis using Trimyristin-d5 as an internal standard.

Conclusion: Ensuring Data Integrity with High-Quality Deuterated Standards

Trimyristin-d5 is an indispensable tool for researchers requiring accurate and precise quantification of trimyristin in complex biological matrices. The integrity of such quantitative data is fundamentally reliant on the quality of the internal standard used. By carefully selecting a reputable commercial supplier that provides comprehensive quality documentation, and by following robust, validated experimental protocols, researchers can significantly enhance the reliability and reproducibility of their findings. This guide serves as a foundational resource to empower scientists in making informed decisions regarding the procurement and application of Trimyristin-d5, ultimately contributing to the advancement of research in drug development and life sciences.

References

  • Analytical Methods Committee. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]

  • Jones, P. J., Leitch, C. A., & Li, Z. (1993). Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry. Biological Mass Spectrometry, 22(6), 393-397. [Link]

  • Wadsäter, M., et al. (2019). Synthesis of novel deuterated lipids and surfactants. SINE2020. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 71. [Link]

  • Lin, Y., et al. (2025). Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS). Bioanalysis. [Link]

  • Diraison, F., Pachiaudi, C., & Beylot, M. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 32(1), 81-86. [Link]

  • ResearchGate. (n.d.). Deuterium incorporation into triglycerides occurs during de novo fatty acid synthesis. [Link]

  • Pharmaffiliates. (n.d.). Trimyristin-d5. [Link]

  • Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. [Link]

  • Lin, J., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. Journal of Agricultural and Food Chemistry, 47(7), 2822-2829. [Link]

  • American Physiological Society. (n.d.). De novo synthesis of milk triglycerides in humans. [Link]

  • Chemie Brunschwig. (n.d.). Toronto Research Chemical. [Link]

  • Avanti Polar Lipids. (2018). Safety Data Sheet. [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Avanti Polar Lipids. (n.d.). Home. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimyristin. PubChem Compound Database. [Link]

  • Scribd. (n.d.). Trimyristin From Nutmeg. [Link]

Sources

Exploratory

Advanced LNP Formulation: Trimyristin-d5 Applications in Lipid Nanoparticle Preparation

[1] Executive Summary This technical guide details the strategic application of Trimyristin-d5 (deuterated glyceryl trimyristate) in the development, characterization, and quantification of Solid Lipid Nanoparticles (SLN...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the strategic application of Trimyristin-d5 (deuterated glyceryl trimyristate) in the development, characterization, and quantification of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). While standard Trimyristin serves as a robust solid lipid core for drug delivery, its deuterated isotopolog, Trimyristin-d5, is the gold standard for LC-MS/MS absolute quantification and mechanistic tracking in complex biological matrices.[1] This guide provides self-validating protocols for formulation and analytical workflows, designed for researchers requiring high-precision data in lipid-based drug delivery.

Part 1: The Strategic Role of Trimyristin in LNPs

The Solid Core Advantage

Unlike mRNA-LNPs which rely on ionizable lipids and liquid cores, SLNs utilize solid lipids to encapsulate lipophilic Active Pharmaceutical Ingredients (APIs). Trimyristin (C45H86O6, MP: ~56°C) is a preferred core material due to its:

  • Sharp Melting Point: Facilitates "Hot Homogenization" without degrading heat-sensitive APIs.[1]

  • Crystalline Purity: Forms a defined triclinic (

    
    ) sub-cell structure upon cooling, which drives the expulsion of impurities but can be engineered to trap drugs when mixed with liquid lipids (NLCs).
    
  • Biocompatibility: Rapidly metabolized by lipases into myristic acid and glycerol.

Why Trimyristin-d5?

In high-stakes formulation development, relying on external calibration curves often fails due to matrix effects (ion suppression/enhancement) in plasma or tissue homogenates.[1] Trimyristin-d5 (Glyceryl-d5 trimyristate) serves as an ideal Internal Standard (IS) because:

  • Co-Elution: It co-elutes with endogenous Trimyristin but is mass-resolved, experiencing the exact same ionization environment.

  • Stable Label: The deuterium is located on the glycerol backbone (Propane-1,2,3-triyl-d5), rendering it chemically equivalent to the analyte but isotopically distinct.[1]

  • Quantification Precision: Essential for determining Encapsulation Efficiency (EE) and Circulation Half-life in pharmacokinetic (PK) studies.

Part 2: Analytical Protocol – LC-MS/MS Quantification

This protocol is a self-validating system.[1] The linearity of the d5/d0 ratio confirms assay integrity.

Method Principle

Lipids are extracted from the LNP suspension or biological matrix. Quantification is performed using Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) Mass Spectrometer.[2] The method utilizes the ammonium adduct


 as the precursor ion, which is standard for neutral triglycerides.
LC-MS/MS Parameters[1][3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in 50:50 Acetonitrile:Water (stabilizes

    
    ).
    
  • Mobile Phase B: 5 mM Ammonium Formate in 90:10 Isopropanol:Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

AnalytePrecursor Ion


Product Ion

(Diacylglycerol Fragment)
Collision Energy (eV)Role
Trimyristin 741.7495.525Analyte
Trimyristin-d5 746.7500.525Internal Standard

Note: The product ion corresponds to the loss of one fatty acid chain (RCOOH) + ammonia, leaving the diacylglycerol cation. For d5, the glycerol backbone retains the label.

Sample Preparation Workflow (Visualized)

LCMS_Workflow Sample LNP Sample / Plasma Spike Spike Trimyristin-d5 (IS) Sample->Spike 10 µL Extract LLE (Chloroform/MeOH) Spike->Extract Protein ppt Separate LC Separation (C18) Extract->Separate Inject Detect MS/MS (MRM Mode) Separate->Detect ESI+ Data Ratio Analysis (d0/d5) Detect->Data Quant

Figure 1: Self-validating LC-MS/MS workflow. Spiking d5 prior to extraction corrects for recovery losses.

Part 3: Formulation Protocol – Trimyristin SLN Preparation

This section details the "Hot Homogenization" technique, the industry standard for Trimyristin-based SLNs.

Materials
  • Solid Lipid: Trimyristin (Dynasan® 114).

  • Surfactant: Poloxamer 188 or Tween 80 (stabilizer).

  • Aqueous Phase: Milli-Q Water.[1]

  • Tracer (Optional): Trimyristin-d5 (spiked at 1% w/w of total lipid for mechanistic tracking).

Step-by-Step Methodology
  • Melting: Heat Trimyristin to 65°C (approx. 10°C above melting point) to ensure a clear lipid phase. Critical: Do not overheat to prevent lipid oxidation.

  • Drug Dissolution: Dissolve the lipophilic API (and Trimyristin-d5 tracer if used) into the molten lipid.

  • Aqueous Heating: Heat the aqueous surfactant solution to the same temperature (65°C). Causality: Matching temperatures prevents premature crystallization (heterogeneity) during mixing.

  • Pre-Emulsification: Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax, 10,000 rpm, 2 mins) to form a coarse O/W emulsion.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a homogenizer (e.g., Microfluidizer) at 500–1000 bar for 3 cycles. Note: Higher pressures decrease particle size (PDI < 0.2).

  • Solidification: Cool the dispersion to Room Temperature (or 4°C) to induce lipid crystallization and SLN formation.

SLN Formation Pathway (Visualized)

SLN_Formation Lipid Molten Trimyristin + API (65°C) PreEmulsion Coarse Emulsion (High Shear Mixing) Lipid->PreEmulsion Water Aqueous Surfactant (65°C) Water->PreEmulsion HPH High Pressure Homogenization (500 Bar, 3 Cycles) PreEmulsion->HPH Size Reduction Cooling Cooling & Crystallization (Formation of Solid Core) HPH->Cooling Phase Transition SLN Final SLN Dispersion (Trimyristin Core) Cooling->SLN

Figure 2: Hot Homogenization process for Trimyristin SLNs.[1] Temperature control is critical at the mixing stage.

Part 4: Advanced Applications & Data Interpretation[1][6]

Encapsulation Efficiency (EE) Calculation

Using Trimyristin-d5 as the internal standard allows for precise calculation of lipid recovery.



A recovery < 90% indicates lipid loss during HPH or filtration, requiring process optimization.
Biodistribution Tracking

In in vivo studies, distinguishing the injected LNP lipid from endogenous triglycerides is impossible without labeling.

  • Method: Inject SLNs containing 1-5% Trimyristin-d5.[1]

  • Analysis: Harvest tissues (Liver, Spleen). Extract lipids.

  • Detection: Monitor the 746.7 -> 500.5 transition.

  • Result: The signal corresponds only to the exogenous nanoparticle carrier, allowing for precise mapping of biodistribution without radioactive tracers.

Formulation Stability Table

Use this template to track stability using the d5-assay.

ParameterDay 0Day 14 (4°C)Day 30 (4°C)Acceptance Criteria
Particle Size (Z-avg) 150 nm155 nm160 nm< 20% growth
PDI 0.150.180.20< 0.25
Trimyristin Content 100%99%98%90-110% (via d5-LCMS)
API Encapsulation 85%84%82%> 80%

References

  • Preparation and Characterization of Solid Lipid Nanoparticles . MDPI Pharmaceutics. Source:

  • Trimyristin: Properties and Applications in Drug Delivery . National Institutes of Health (NIH) / PubChem. Source:

  • LC-MS/MS Method Development for Lipid Quantification . Agilent Technologies Application Notes. Source:

  • Ammonia Concentration in Eluent Influences Fragmentation of Triacylglycerols . Metabolites Journal. Source:

  • Solid Lipid Nanoparticles for Oral Delivery of Peptide Drugs . Journal of Controlled Release. Source:

Sources

Foundational

Technical Guide: Natural Occurrence and Isolation of Unlabeled Trimyristin

Executive Summary Trimyristin (Glycerol trimyristate; CAS 555-45-3) is a rare example of a naturally occurring triglyceride exhibiting high molecular symmetry and purity.[1] Unlike most vegetable fats, which exist as com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimyristin (Glycerol trimyristate; CAS 555-45-3) is a rare example of a naturally occurring triglyceride exhibiting high molecular symmetry and purity.[1] Unlike most vegetable fats, which exist as complex mixtures of mixed-acid glycerides, trimyristin occurs as a near-single-component lipid in the seeds of Myristica fragrans (Nutmeg).[1][2]

This purity, combined with a sharp melting point (56–57°C) and high crystallinity, makes unlabeled trimyristin a critical material in the development of Solid Lipid Nanoparticles (SLNs) for drug delivery. This guide provides a technical roadmap for its isolation, characterization, and utilization, moving beyond standard textbook procedures to address research-grade purity requirements.

Part 1: Botanical Sources & Biosynthetic Origin

Natural Occurrence

While traces of myristic acid (C14:0) are found in coconut and palm kernel oils, the intact triglyceride trimyristin is uniquely abundant in the Myristicaceae family.

Botanical SourceSpeciesTissueTrimyristin Content (% w/w)Notes
Nutmeg Myristica fragransSeed (Kernel)20 – 25% Primary commercial and research source.[1]
Virola Virola surinamensisSeed~60 - 70%Higher purity but less commercially available.[1]
Ucuhuba Virola sebiferaSeed fat~70%Often used in candle manufacturing; high extraction efficiency.
Biosynthesis: The Kennedy Pathway & Chain Termination

The accumulation of trimyristin represents a deviation from the standard plant lipid synthesis, which typically produces C16 (Palmitic) and C18 (Stearic/Oleic) acids. The specificity lies in a specialized Acyl-ACP Thioesterase (FatB) within the plastid that hydrolyzes the acyl carrier protein at the C14 stage, preventing further elongation.

The free myristic acid is then exported to the endoplasmic reticulum (ER) for assembly into the triglyceride via the Kennedy Pathway.

Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FAS Fatty Acid Synthase (Elongation Cycle) MalonylCoA->FAS C14ACP Myristoyl-ACP (C14:0) FAS->C14ACP 7 Cycles Thioesterase C14-Specific Thioesterase (FatB) C14ACP->Thioesterase Substrate Recognition MyristicAcid Free Myristic Acid Thioesterase->MyristicAcid Hydrolysis (Termination) Kennedy Kennedy Pathway (ER Assembly) MyristicAcid->Kennedy Export to ER Trimyristin TRIMYRISTIN (Storage Lipid) Kennedy->Trimyristin GPAT -> LPAT -> DGAT

Figure 1: Biosynthetic pathway of Trimyristin.[1] The critical step is the premature chain termination by C14-specific Thioesterase, diverting the pool from C16/C18 elongation.

Part 2: Physicochemical Profile (Datasheet)[1]

For research applications, the unlabeled form must meet specific criteria to distinguish it from metabolic tracers (e.g.,


C-labeled).
PropertyValueRelevance to Protocol
Molecular Formula

MW: 723.16 g/mol
Melting Point 56 – 57 °C Sharp MP indicates high purity; broad MP indicates contamination with mixed glycerides.[1]
Solubility (25°C) Diethyl Ether, Chloroform, HexaneHigh solubility in non-polar solvents drives extraction efficiency.
Solubility (Recryst.) Acetone, EthanolSoluble at reflux, insoluble at

. Ideal for purification.
Density 0.88 g/cm³Floats on water; phase separation is straightforward.
Crystal Habit Triclinic (Beta-form)Stable polymorph preferred for SLN formulation.[1]

Part 3: Isolation & Purification Protocols

The "Gold Standard" Soxhlet Extraction

While modern techniques (Supercritical


) exist, Soxhlet extraction remains the primary method for laboratory-scale isolation due to its exhaustive nature and simplicity.

Safety Note: Diethyl ether is extremely flammable and forms peroxides. Use a spark-proof fume hood.[1]

Workflow Diagram

Extraction Raw Nutmeg Seeds (Myristica fragrans) Prep Grinding (High Surface Area) Raw->Prep Soxhlet Soxhlet Extraction (Diethyl Ether, 6h) Prep->Soxhlet Conc Rotary Evaporation (Yellow Oil) Soxhlet->Conc Cryst Recrystallization (Acetone, 4°C) Conc->Cryst Pure Pure Trimyristin (White Needles) Cryst->Pure Vacuum Filtration

Figure 2: Isolation workflow.[1] Critical purification occurs at the recrystallization step, removing essential oils (myristicin/elemicin).

Detailed Protocol
  • Preparation:

    • Grind 50g of whole nutmeg seeds to a fine powder. Why: Whole seeds prevent oxidation of the fat prior to use.

    • Dry the powder in a desiccator for 24 hours. Why: Moisture inhibits ether penetration and extracts water-soluble impurities.[1]

  • Extraction (Soxhlet):

    • Load powder into a cellulose thimble.

    • Solvent: 250 mL Diethyl Ether (or tert-Butyl Methyl Ether as a safer alternative).[1]

    • Run reflux for 6–8 hours (approx. 20 cycles).

    • Observation: The solvent in the siphon tube will eventually run clear, indicating exhaustive extraction.

  • Concentration:

    • Evaporate solvent via rotary evaporator at 40°C.

    • Result: A yellow/orange semi-solid oil. This contains trimyristin + essential oils (myristicin, terpenes) + pigments.

  • Purification (Recrystallization):

    • Dissolve the crude residue in minimal boiling acetone (~10 mL per gram of residue).

    • Allow to cool to room temperature, then place in an ice bath (0–4°C) for 1 hour.

    • Mechanism:[3][4][5][6] Trimyristin precipitates as white needles; the yellow contaminants (terpenes) remain dissolved in the cold acetone.

    • Filtration: Vacuum filter on a Buchner funnel. Wash with cold acetone.

  • Validation:

    • Dry crystals.[7][8] Measure Melting Point.[3][9][10][11]

    • Target: 56–57°C. If <55°C, recrystallize again.

Part 4: Analytical Characterization

To certify the "unlabeled" status and chemical integrity, the following data must be generated.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): Strong band at 1735 cm⁻¹ .

  • C-H Stretch (Aliphatic): Sharp bands at 2915 cm⁻¹ and 2848 cm⁻¹ (indicating long saturated chains).

  • Absence: No broad -OH peak (3400 cm⁻¹), confirming no hydrolysis to free fatty acids or mono/diglycerides.[1]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


.
  • Glycerol Backbone: Multiplets at

    
     4.1 – 4.3 ppm (4H) and 
    
    
    
    5.2 ppm (1H).
  • 
    -Methylene:  Triplet at 
    
    
    
    2.3 ppm (6H,
    
    
    ).[1]
  • Terminal Methyl: Triplet at

    
     0.88 ppm (9H).
    
  • Chain Integration: The integral ratio between the backbone and the chain protons confirms the 1:3 stoichiometry.

Part 5: Pharmaceutical Applications[5][6][12][13]

Solid Lipid Nanoparticles (SLNs)

Trimyristin is the preferred lipid matrix for SLNs due to its "perfect" crystalline structure. However, this perfection can lead to drug expulsion during storage (the lipid recrystallizes into a tighter lattice, squeezing the drug out).

  • Strategy: Create Nanostructured Lipid Carriers (NLCs) by mixing Trimyristin with liquid lipids (e.g., Miglyol) to create imperfections in the lattice, increasing drug loading capacity [1].

Drug Delivery Systems[12]
  • Docetaxel Delivery: Trimyristin SLNs have shown improved cytotoxicity against cancer cells compared to commercial formulations (Taxotere) by avoiding surfactant toxicity [2].

  • Mechanism: The lipophilic nature of trimyristin solubilizes hydrophobic drugs, protecting them from hydrolysis in the bloodstream.

References

  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and pharmaceutical preparations. Advanced Drug Delivery Reviews. Link

  • Xu, Z., et al. (2013). Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides. Molecular Pharmaceutics. Link

  • Franke, H., et al. (2005). Production of solid lipid nanoparticles (SLN) of trimyristin. International Journal of Pharmaceutics. Link

  • PubChem Database. (n.d.). Trimyristin Compound Summary. National Center for Biotechnology Information. Link

  • Organic Syntheses. (1926). Trimyristin from Nutmeg. Organic Syntheses, Coll. Vol. 1, p.538. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantitative Profiling of Triglycerides via Trimyristin-d5 Isotope Dilution LC-MS/MS

Abstract & Technical Principle Triglycerides (TGs) are the primary storage form of lipids and critical biomarkers for metabolic syndrome, cardiovascular disease, and fatty liver disease.[1][2] While traditional enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Principle

Triglycerides (TGs) are the primary storage form of lipids and critical biomarkers for metabolic syndrome, cardiovascular disease, and fatty liver disease.[1][2] While traditional enzymatic assays provide "total TG" values, they lack molecular specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the resolution of specific TG species (regioisomers and carbon chain lengths).[3][4]

This protocol details a robust quantitative workflow using Trimyristin-d5 (1,2,3-trimyristoyl-d5-glycerol) as a class-specific Internal Standard (IS).[3][4] Unlike structural analogs (e.g., odd-chain TGs), deuterated isotopes correct for ionization suppression and extraction variance without chromatographic interference.

Core Mechanism: Ammonium Adduct Ionization

Neutral lipids like TGs do not ionize well via protonation


. This protocol utilizes Ammonium Formate  in the mobile phase to force the formation of stable Ammonium adducts 

. Quantification is achieved via Multiple Reaction Monitoring (MRM) of the neutral loss of a fatty acid side chain, yielding a characteristic Diglyceride (DAG) fragment.

Materials & Reagents

Standards
  • Target Internal Standard: Trimyristin-d5 (Glycerol-d5).[3][4]

    • Chemical Formula:

      
      
      
    • Role: Normalization for extraction efficiency and Matrix Effects (ME).

  • Calibration Standards: Unlabeled Trimyristin (C14:0/C14:0/C14:0) and a mix of physiological TGs (e.g., POO, LOL) for response factor verification.

Solvents (LC-MS Grade)
  • Extraction: Methyl-tert-butyl ether (MTBE), Methanol (MeOH), Water (Milli-Q).[3][4][5]

  • Mobile Phase: Acetonitrile (ACN), Isopropanol (IPA), Ammonium Formate (10mM), Formic Acid.[6]

Experimental Protocol

Sample Preparation: The Matyash Method (MTBE)

We utilize the MTBE extraction method (Matyash et al., 2008) rather than the traditional Folch (Chloroform) method.[7]

  • Why? MTBE is less dense than water, placing the lipid-rich organic layer on top , facilitating easier automation and reducing contamination from the protein pellet at the bottom.[7]

Step-by-Step Workflow:
  • Sample Aliquot: Transfer 10 µL of plasma/serum into a 1.5 mL glass-coated Eppendorf tube.

  • IS Spike: Add 10 µL of Trimyristin-d5 working solution (e.g., 10 µM in MeOH).

  • Protein Precipitation: Add 225 µL ice-cold Methanol . Vortex for 10 sec.

  • Extraction: Add 750 µL MTBE .

  • Agitation: Incubate on an orbital shaker for 10 min at

    
     (or vortex intermittently).
    
  • Phase Separation: Add 188 µL Water (induces phase separation).

  • Centrifugation: Spin at 10,000 x g for 10 min.

  • Collection: Collect the Top Organic Layer (MTBE) (~700 µL) into a fresh vial.

  • Drying: Evaporate to dryness under Nitrogen (

    
    ) or vacuum concentrator.
    
  • Reconstitution: Dissolve in 100 µL of IPA:ACN:Water (65:30:5).

MTBE_Extraction Start Plasma Sample (10 µL) Spike Spike IS: Trimyristin-d5 (in MeOH) Start->Spike Solvent Add MTBE (750 µL) & Agitate Spike->Solvent Phase Add Water (188 µL) Centrifuge 10k x g Solvent->Phase Layers Top Layer (MTBE): LIPIDS Interface: PROTEIN PELLET Bottom Layer: AQUEOUS Phase->Layers Collect Collect Top Layer Layers:top->Collect Pipette Dry Evaporate & Reconstitute Collect->Dry Inject LC-MS/MS Injection Dry->Inject

Figure 1: Modified Matyash (MTBE) Extraction Workflow for high-throughput lipidomics.

LC-MS/MS Methodology
Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Temperature:

    
     (Critical for TG peak shape).
    
  • Flow Rate:

    
    .[8]
    

Mobile Phase Gradient:

  • A: ACN:Water (60:[6]40) + 10mM Ammonium Formate + 0.1% Formic Acid.[6][9]

  • B: IPA:ACN (90:[6]10) + 10mM Ammonium Formate + 0.1% Formic Acid.[6][9][10]

Time (min)% BEvent
0.0040Initial
2.0043Desalting
12.0099Elution of TGs
14.0099Wash
14.1040Re-equilibration
16.0040Stop
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Mechanism: Ammonium Adducts

    
    .
    
  • Spray Voltage: 4.5 kV.

  • Source Temp:

    
     (High temp required for heavy lipids).
    
MRM Transitions (Quantification)

The transition monitors the loss of one fatty acid chain (as neutral RCOOH +


) to generate the Diglyceride (DAG) ion.

Calculation Logic for Trimyristin-d5 (Glycerol-d5):

  • Parent Mass (Neutral): ~728.2 Da (C45 H81 D5 O6).

  • Precursor Ion $[M+NH_4]^+ $:

    
    .
    
  • Neutral Loss: Myristic Acid (C14:0) + Ammonia =

    
    .
    
  • Product Ion (DAG-d5):

    
    .[3][4]
    
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
Trimyristin-d5 (IS) 746.2 500.8 25
Trimyristin (Endogenous)741.2497.525
TG 52:2 (Example)876.8603.530

Data Analysis & Validation Logic

Identification Logic

Lipid identification relies on retention time (RT) mapping relative to the carbon chain length. TGs elute based on Equivalent Carbon Number (ECN) :



Where CN = Total Carbon Number and DB = Double Bonds.
Trimyristin-d5 (CN 42, DB 0) elutes earlier than long-chain TGs (e.g., TG 54:3).[3][4]
Quantification Formula

Concentration of Analyte (


) is calculated using the Isotope Dilution equation:


  • 
    : Concentration of Trimyristin-d5 spike.[3][4]
    
  • 
    : Response Factor (assumed 1.0 for profiling, or determined via calibration curve for absolute quant).
    

QC_Logic Data Raw LC-MS Data IS_Check Check IS Area (Trimyristin-d5) Data->IS_Check Pass Within +/- 15%? IS_Check->Pass Quant Calculate Conc. (Ratio * Spike) Pass->Quant Yes Fail Troubleshoot Pass->Fail No (<50% or >150%) Extr_Err Extraction Error (Check Pipetting) Fail->Extr_Err Random Variance Matrix Matrix Effect (Check Dilution) Fail->Matrix Systematic Drop

Figure 2: Quality Control Decision Tree for Lipidomics Data.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[3][4][7] Journal of Lipid Research, 49(5), 1137–1146.

  • LIPID MAPS® Structure Database. Trimyristin Structure and Classification.

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206.

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Mass Spectrometry Reviews, 30(4), 579–599.

Disclaimer

This protocol is for research use only. Users should verify MRM transitions with their specific commercial standard, as deuteration positions (glycerol-d5 vs. acyl-d5) affect fragmentation patterns.

Sources

Application

Application Note: High-Precision Quantitation of Triacylglycerols using Trimyristin-d5

This Application Note is structured as a comprehensive technical guide for the implementation of Trimyristin-d5 (1,2,3-Tri(tetradecanoyl)glycerol-d5) as an Internal Standard (IS) in quantitative lipidomics. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the implementation of Trimyristin-d5 (1,2,3-Tri(tetradecanoyl)glycerol-d5) as an Internal Standard (IS) in quantitative lipidomics.

Executive Summary & Rationale

In lipidomics, Triacylglycerols (TAGs) present unique analytical challenges due to their high hydrophobicity, ionization suppression effects, and vast structural diversity. Trimyristin-d5 (Glyceryl-d5 trimyristate) serves as a critical Class-Specific Internal Standard.[1]

Unlike external calibration, spiking Trimyristin-d5 prior to extraction normalizes for:

  • Extraction Efficiency: Compensates for lipid loss during phase separation (particularly in the Matyash or Folch methods).[1]

  • Ionization Matrix Effects: Corrects for signal suppression/enhancement in the Electrospray Ionization (ESI) source.

  • Retention Time Alignment: Acts as a mid-chain (C14:0) reference point for retention time mapping.[1][2]

Target Analyte: Triacylglycerols (TAGs) Internal Standard: Trimyristin-d5 (1,2,3-Tri(tetradecanoyl)glycerol-1,1,2,3,3-d5) Molecular Weight: ~728.19 Da (vs. 723.16 Da for endogenous Trimyristin)[1][2]

Technical Specifications & Preparation

Chemical Properties
PropertySpecificationNotes
IUPAC Name 1,2,3-Tri(tetradecanoyl)glycerol-d5Deuterium label on glycerol backbone
Formula C45H81D5O6Mass shift +5 Da
Solubility Chloroform, MTBE, TolueneInsoluble in water; Low solubility in pure MeOH
Storage -20°C (Powder), -80°C (Solution)Protect from light and moisture
Stock Solution Protocol

Critical Step: TAGs are prone to precipitation in pure methanol.[1][2] Use a solvent mixture for the working stock.[3][4][5][6][7]

  • Primary Stock (1 mg/mL): Dissolve 1 mg Trimyristin-d5 in 1 mL of Chloroform:Methanol (1:1) or pure MTBE . Vortex until clear.

  • Working Stock (10 µM): Dilute the Primary Stock into Isopropanol (IPA):Methanol:Chloroform (4:2:1) .

    • Why this solvent? This mixture bridges the gap between the highly hydrophobic TAG and the extraction solvents, preventing precipitation when spiked into aqueous samples.

Experimental Workflow

The following diagram outlines the "Spike-Before-Extract" logic essential for valid quantification.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Trimyristin-d5) Sample->Spike 10 µL Working Stock Extract Biphasic Extraction (Matyash Method) Spike->Extract Add MTBE/MeOH PhaseSep Phase Separation (Collect Upper Organic Layer) Extract->PhaseSep Centrifuge Dry Dry Down (Vacuum Concentrator) PhaseSep->Dry N2 Stream Recon Reconstitution (IPA:MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Critical path for Internal Standard integration. Spiking occurs before solvent addition to validate extraction recovery.[8]

Extraction Protocol (Modified Matyash)

The Matyash Method (MTBE) is preferred over Folch/Bligh-Dyer for TAG analysis because the lipid-rich phase floats (upper layer), minimizing contamination from the protein pellet during retrieval.[1][2]

Step-by-Step Procedure:
  • Sample Prep: Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.

  • IS Spiking (The Critical Step):

    • Add 10 µL of Trimyristin-d5 Working Stock directly to the sample.[1]

    • Wait 10 mins on ice to allow equilibration with the matrix.

  • Solvent Addition:

    • Add 1.5 mL Methanol . Vortex 30s.

    • Add 5.0 mL MTBE (Methyl tert-butyl ether).[1]

  • Incubation: Incubate at room temperature for 1 hour on a shaker (solubilizes TAGs).

  • Phase Separation:

    • Add 1.25 mL MS-grade Water .

    • Vortex vigorously for 1 min.

    • Centrifuge at 1,000 x g for 10 min.

  • Collection:

    • Collect the Upper (Organic) Phase (contains TAGs and Trimyristin-d5).[1][2]

    • Note: Unlike Chloroform methods, the lipids are on top, making collection easier.

  • Reconstitution: Dry under nitrogen and reconstitute in 200 µL Isopropanol:Methanol (1:1) for injection.

LC-MS/MS Acquisition Parameters

Triacylglycerols ionize best as Ammonium Adducts [M+NH4]+ in Positive ESI mode.[1] The fragmentation usually involves the neutral loss of a fatty acid + ammonia, yielding a Diacylglycerol (DAG) fragment.

Mobile Phase Chemistry
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

    • Role of Ammonium Formate: Essential for generating the [M+NH4]+ adduct. Without it, TAGs split between [M+H]+, [M+Na]+, and [M+K]+, reducing sensitivity.

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are specific for Trimyristin-d5 (Glycerol-d5 backbone).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
Trimyristin-d5 746.7 [M+NH4]+501.5 [DAG-d5]+25 - 35Quantifier
Trimyristin-d5 746.7 [M+NH4]+229.2 [FA+H]+45Qualifier
Trimyristin (Endo) 741.7 [M+NH4]+496.5 [DAG]+25 - 35Target
  • Logic:

    • Precursor: MW (728) + NH4 (18) = 746.[1][2]

    • Quantifier Product: Loss of one Myristic acid (C14:0, MW 228) and NH3 (17).[1]

    • Calculation:

      
      .[1][2]
      
    • Note: Because the d5 label is on the glycerol backbone, the DAG fragment retains the d5 label (Mass 501 vs 496 for endogenous).

Data Analysis & Normalization

Response Factor Calculation

Do not assume a 1:1 response ratio between the IS and all TAG species. You must calculate the Response Factor (RF) if absolute quantification is required.[1]


[1][2]
Normalization Formula

For relative quantification (comparing biological groups), normalize the area of every endogenous TAG species against the Trimyristin-d5 area:


[1][2]
Isotopic Interference Correction

Warning: Trimyristin-d5 is +5 Da heavier than endogenous Trimyristin.[1][2]

  • The M+5 isotope of endogenous Trimyristin is negligible (<1%).

  • However, ensure your MS resolution separates the d5 peak from any co-eluting isobaric species (e.g., Ether lipids or Oxidized TAGs).

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low IS Signal Precipitation in aqueous sampleUse IPA/MeOH intermediate solvent for spiking; do not spike pure Chloroform stock into plasma.
Split Peaks Solvent mismatchReconstitute sample in starting mobile phase (high ACN/Water content) rather than 100% IPA.
Sodium Adducts Contaminated glassware[M+Na]+ (751 m/z) is stable and won't fragment.[1][2] Wash system with 0.1% Formic Acid; ensure Ammonium Formate is fresh.[1]
Carryover TAG stickinessTAGs stick to injector needles. Use a needle wash of Isopropanol:Hexane (1:1) .

References

  • Matyash, V., et al. (2008).[1][5] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. Link

  • Avanti Polar Lipids. (n.d.). Deuterated Lipid Standards & SPLASH Lipidomix Protocols. Avanti Polar Lipids Technical Support. Link

  • LIPID MAPS® Structure Database. (2023). Trimyristin Structure and Classification. LIPID MAPS. Link

Sources

Method

Application Note: High-Recovery Sample Preparation Techniques for the Quantitative Analysis of Trimyristin-d5

Introduction Trimyristin-d5, the deuterated stable isotope of trimyristin, serves as an essential internal standard for the accurate quantification of its parent compound in complex biological matrices. Trimyristin, a tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trimyristin-d5, the deuterated stable isotope of trimyristin, serves as an essential internal standard for the accurate quantification of its parent compound in complex biological matrices. Trimyristin, a triglyceride of myristic acid, is prevalent in many vegetable fats and oils and sees wide application in the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its use as a solid lipid in nanoparticles for drug delivery systems necessitates robust analytical methods for its precise measurement in pharmacokinetic and toxicokinetic studies.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the sample preparation of Trimyristin-d5 and its endogenous counterpart for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the foundational principles of two highly effective extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—offering not just protocols, but the scientific rationale behind each step to ensure methodological robustness and data integrity.

The Cornerstone of Accurate Analysis: Sample Preparation

The primary objective of sample preparation in the context of Trimyristin-d5 analysis is the efficient isolation of the analyte from interfering matrix components. A well-designed sample preparation strategy is critical for:

  • Maximizing Recovery: Ensuring a high and consistent yield of the analyte from the biological sample.

  • Minimizing Matrix Effects: Reducing the impact of co-extracted substances that can cause ion suppression or enhancement in the mass spectrometer.

  • Enhancing Sensitivity: Concentrating the analyte to levels amenable to detection by the analytical instrument.

  • Ensuring Compatibility: Preparing the sample in a final solvent composition that is compatible with the LC-MS system.

The nonpolar nature of Trimyristin-d5, being a triglyceride, dictates the choice of extraction solvents and techniques.[5]

Methodologies for Trimyristin-d5 Extraction

We present two validated and widely adopted techniques for the extraction of Trimyristin-d5 from biological matrices such as plasma and serum: a modified Folch Liquid-Liquid Extraction and a Reverse-Phase Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE): The Modified Folch Method

LLE is a foundational technique in lipidomics that partitions analytes between two immiscible liquid phases. The Folch and Bligh-Dyer methods are considered gold standards for total lipid extraction.[6][7][8][9] These methods utilize a chloroform-methanol-water solvent system to efficiently extract lipids.[6][7][10][11][12]

Scientific Rationale: The monophasic mixture of chloroform and methanol effectively disrupts protein-lipid interactions and solubilizes lipids from the aqueous biological matrix.[13][14] The subsequent addition of an aqueous salt solution induces phase separation, partitioning the nonpolar lipids, including Trimyristin-d5, into the lower chloroform layer, while polar components like proteins and salts are retained in the upper aqueous-methanol phase.[6][11]

Experimental Protocol: Modified Folch Extraction

  • Sample Preparation: In a glass tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of a working solution of Trimyristin-d5 in a suitable organic solvent.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously for 2 minutes to ensure complete protein precipitation and lipid extraction.[9][14]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes to achieve a clean separation of the two phases.[11]

  • Collection: Carefully aspirate the lower organic (chloroform) layer and transfer to a new glass tube. Be cautious to avoid the protein disk at the interface.[15]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid residue in 100 µL of a solvent compatible with your LC-MS method (e.g., isopropanol:acetonitrile, 90:10 v/v).

Workflow for Modified Folch Liquid-Liquid Extraction

cluster_LLE Liquid-Liquid Extraction cluster_Analysis LC-MS Analysis A 1. Sample + Internal Standard B 2. Add Chloroform:Methanol (2:1) A->B C 3. Vortex (2 min) B->C D 4. Add 0.9% NaCl C->D E 5. Centrifuge (2000 x g, 10 min) D->E F 6. Collect Lower Organic Phase E->F G 7. Evaporate to Dryness (N2) F->G H 8. Reconstitute G->H I Inject for Analysis H->I

Caption: Workflow of the modified Folch LLE for Trimyristin-d5 analysis.

Solid-Phase Extraction (SPE): A Targeted Approach

SPE provides a more selective and often cleaner sample extract compared to LLE.[16][17][18] It utilizes a solid sorbent to retain the analyte, allowing for interfering substances to be washed away.[19][20] For the nonpolar Trimyristin-d5, a reverse-phase sorbent like C18 is highly effective.[21]

Scientific Rationale: In reverse-phase SPE, the nonpolar Trimyristin-d5 adsorbs to the hydrophobic C18 stationary phase.[21] Polar impurities can be removed with a polar wash solvent. The analyte of interest is then eluted with a nonpolar organic solvent.[21][22]

Experimental Protocol: Reverse-Phase C18 SPE

  • Cartridge Conditioning: Sequentially pass 1 mL of methanol and then 1 mL of water through a C18 SPE cartridge.

  • Sample Loading: To 100 µL of the biological sample, add the Trimyristin-d5 internal standard. Dilute the sample with 900 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the Trimyristin-d5 with 1 mL of a strong, nonpolar solvent (e.g., methanol or a mixture of chloroform and methanol).[22]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a solvent compatible with your LC-MS method.

Workflow for Reverse-Phase Solid-Phase Extraction

cluster_SPE Solid-Phase Extraction cluster_Analysis LC-MS Analysis A 1. Condition C18 Cartridge B 2. Load Sample + Internal Standard A->B C 3. Wash with 10% Methanol B->C D 4. Elute with Methanol C->D E 5. Evaporate to Dryness (N2) D->E F 6. Reconstitute E->F G Inject for Analysis F->G

Caption: Workflow of the reverse-phase SPE for Trimyristin-d5 analysis.

Data Presentation: Expected Performance of Extraction Methods

ParameterModified Folch LLEReverse-Phase C18 SPE
Analyte Recovery > 90%> 95%
Reproducibility (%RSD) < 15%< 10%
Matrix Effects ModerateLow
Sample Throughput ModerateHigh (with automation)
Solvent Consumption HighLow

Ensuring Trustworthiness: Bioanalytical Method Validation

For data to be considered reliable and trustworthy, especially in a regulatory context, the chosen analytical method must be validated. According to the FDA's Bioanalytical Method Validation Guidance, key parameters to assess include:[23][24]

  • Accuracy and Precision: To ensure the closeness of measured values to the true values and the reproducibility of the measurements.

  • Selectivity: To confirm the method's ability to differentiate the analyte from other matrix components.

  • Stability: To assess the stability of the analyte in the biological matrix and during the sample preparation process.

  • Recovery: To determine the efficiency of the extraction process.

  • Matrix Effect: To quantify the impact of the matrix on the analyte's ionization.

Troubleshooting Common Sample Preparation Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete extraction, analyte adsorption to surfaces, inefficient elution from SPE cartridge.Ensure vigorous vortexing in LLE, use silanized glassware, optimize SPE elution solvent.[25]
High Variability (Poor Precision) Inconsistent pipetting, variations in extraction times, incomplete drying or reconstitution.Use calibrated pipettes, standardize all manual steps, ensure complete solvent removal and residue dissolution.
Significant Matrix Effects Co-extraction of interfering substances like phospholipids.Optimize the wash step in SPE, consider a different SPE sorbent, or dilute the sample prior to extraction.
Emulsion Formation (LLE) High lipid content in the sample.Centrifuge at a higher speed or for a longer duration, add salt to the aqueous phase to "salt out" the organic layer, or consider using SPE as an alternative.[26]

Conclusion

The successful quantification of Trimyristin-d5 hinges on a well-executed sample preparation strategy. Both the modified Folch LLE and reverse-phase SPE methods provide excellent avenues for isolating this nonpolar triglyceride from complex biological matrices. The choice between these methods will depend on the specific needs of the laboratory, considering factors such as required sample cleanliness, throughput, and available resources. By understanding the scientific principles behind these techniques and adhering to rigorous validation standards, researchers can generate high-quality, reliable data for their studies.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.
  • Cyberlipid. Extraction of Lipids in Solution by the Method of Bligh & Dyer.
  • Scribd. Bligh and Dyer Lipid Extraction Method.
  • Journal of Lipid Research. Three-phase liquid extraction: a simple and fast method for lipidomic workflows.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance.
  • Cyberlipid. General procedure.
  • Cyberlipid. Liquid samples (bligh and dyer).
  • PMC. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
  • Agilent. Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates.
  • Journal of Lipid Research. Three-phase liquid extraction: A simple and fast method for lipidomic workflows.
  • Slideshare. Lipid extraction by folch method.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • PMC. Advances in Lipid Extraction Methods—A Review.
  • PMC. Extraction, chromatographic and mass spectrometric methods for lipid analysis.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Frontiers. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance.
  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Creative Proteomics. Sample Processing Methods for Lipidomics Research.
  • Hawach. Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?
  • SciSpace. An Efficient Single Phase Method for the Extraction of Plasma Lipids.
  • Pharmaffiliates. Chemical Name : Trimyristin-d5.
  • AOCS. Solid-phase extraction columns in the analysis of lipids.
  • Waters. A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets.
  • MilliporeSigma. Solid Phase Extraction (SPE).
  • PMC. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
  • Avanti Research. Solvent Challenges Associated with the Storing and Extraction of Lipids.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. Overcoming challenges in the purification of unstable lipids.
  • Benchchem. Application Notes and Protocols for Sample Preparation of Deuterated Metabolites.
  • Chem-Impex. Trimyristin.
  • ResearchGate. Why are lipids not dissolving in my Folch extraction?.
  • ResearchGate. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis.
  • ResearchGate. Update on solid-phase extraction for the analysis of lipid classes and related compounds.
  • Creative Proteomics. Biological Sample Pretreatment for Lipid Analysis.
  • LookChem. Cas 555-45-3,TRIMYRISTIN.
  • ResearchGate. What is the best way/solvent to resuspend extracted lipids?.
  • ChemicalBook. TRIMYRISTIN | 555-45-3.
  • DergiPark. An improved isolation of trimyristin from Myristica fragrans as a renewable feedstock with the assistance of novel cationic gemini surfactant.
  • Sigma-Aldrich. Triglyceride Quantification Kit (MAK266) - Technical Bulletin.
  • Wikipedia. Trimyristin.

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Application

Enzymatic Hydrolysis of Triglycerides: Precision Protocols for Bioanalysis and Drug Formulation

Abstract Enzymatic hydrolysis of triglycerides (TAGs) represents the gold standard for analyzing labile lipid species and evaluating lipid-based drug delivery systems (LBDDS). Unlike harsh acid/alkaline hydrolysis, which...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enzymatic hydrolysis of triglycerides (TAGs) represents the gold standard for analyzing labile lipid species and evaluating lipid-based drug delivery systems (LBDDS). Unlike harsh acid/alkaline hydrolysis, which degrades polyunsaturated fatty acids (PUFAs) and induces isomerization, enzymatic methods utilize the regioselectivity and mild operating conditions of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). This application note details two distinct workflows: (1) Total Hydrolysis for high-fidelity fatty acid profiling (GC/LC-MS), and (2) In Vitro Lipolysis (pH-Stat) for simulating intestinal digestion in pharmaceutical development.

Part 1: Mechanism & Critical Parameters

The Interfacial Activation Model

Lipases are unique because they are water-soluble enzymes acting on water-insoluble substrates. They function at the oil-water interface .

  • The "Lid" Domain: In aqueous solution, the active site of most lipases is covered by a hydrophobic polypeptide loop ("lid").

  • Interfacial Activation: Upon contact with a lipid interface, the lid opens, exposing the hydrophobic core and the catalytic triad (Ser-His-Asp/Glu).

  • Catalysis: The serine nucleophile attacks the ester bond, releasing a fatty acid and a partial glyceride.

Critical Experimental Factors
  • Regioselectivity:

    • Pancreatic Lipase:[1][2][3] Strictly 1,3-specific. It hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving 2-monoacylglycerol (2-MAG). Crucial: You cannot use pancreatic lipase alone for total fatty acid analysis; it requires an isomerase or a non-specific microbial lipase.

    • Microbial Lipases (e.g., Candida rugosa):[3][4] Non-specific. They hydrolyze all three ester bonds, making them ideal for total lipid profiling.

  • Calcium Ions (

    
    ):  Calcium is not just a cofactor; it precipitates released free fatty acids (FFAs) as insoluble soaps. This prevents product inhibition , where accumulation of FFAs at the interface blocks the enzyme from accessing the substrate.
    
  • Emulsification: Since reaction rate is proportional to surface area, consistent emulsification (using bile salts, gums, or phospholipids) is mandatory for reproducible kinetics.

Diagram 1: Mechanism of Interfacial Lipolysis

LipolysisMechanism Lipase_Closed Lipase (Closed Lid) Interface Oil-Water Interface (Emulsion) Lipase_Closed->Interface Adsorption Lipase_Open Lipase (Open Lid) Active Conformation Interface->Lipase_Open Interfacial Activation Complex Enzyme-Substrate Complex Lipase_Open->Complex + Substrate (TAG) Substrate Triglyceride (TAG) Products Hydrolysis Products Complex->Products Catalysis Inhibition Product Inhibition (FFA Accumulation) Products->Inhibition If FFAs accumulate Calcium Calcium Ions (Ca++) Products->Calcium Forms Ca-Soaps (Precipitate) Inhibition->Lipase_Open Blocks Access Calcium->Products Scavenges FFAs

Caption: The catalytic cycle of lipase showing interfacial activation and the critical role of Calcium in preventing product inhibition.

Part 2: Protocol 1 - Total Hydrolysis for Fatty Acid Analysis

Application: Preparation of samples for GC-FID/MS or LC-MS where preservation of labile PUFAs (e.g., EPA, DHA) is critical. Acid hydrolysis often degrades these species.

Reagents
  • Enzyme Mix: Candida rugosa lipase (non-specific) (≥1,000 U/mg).

  • Buffer: 0.1 M Tris-HCl (pH 7.5) containing 5 mM

    
    .
    
  • Antioxidant: 0.01% BHT (Butylated hydroxytoluene) in ethanol (to prevent oxidation during incubation).

  • Internal Standard: C17:0 or C19:0 (Triheptadecanoin or Trinonadecanoin).

Step-by-Step Methodology
  • Sample Homogenization:

    • Weigh 50–100 mg of lipid sample (or equivalent tissue homogenate) into a glass vial.

    • Add 100 µL of Internal Standard solution.

    • Add 5 mL of Buffer.

    • Critical: Sonicate for 30 seconds to create a fine emulsion.

  • Enzymatic Digestion:

    • Add 10 mg of Candida rugosa lipase (dissolved in 1 mL buffer).

    • Flush headspace with Nitrogen (

      
      ) to remove oxygen.
      
    • Incubate at 37°C for 3 hours with orbital shaking (200 rpm).

    • Validation Check: Solution should become progressively clearer or milky-homogeneous as TAGs break down.

  • Extraction:

    • Stop reaction by adding 2 mL Ethanol (denatures enzyme).

    • Add 5 mL Iso-octane or Hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

  • Analysis:

    • Collect the upper organic layer.

    • Proceed to mild methylation (e.g., TMSH or

      
      -Methanol at low temp) for GC analysis.
      
    • Note: Since the lipids are already hydrolyzed to FFAs, harsh transesterification is not needed.

Part 3: Protocol 2 - The pH-Stat In Vitro Lipolysis Model

Application: Pharmaceutical development.[5][6] Evaluating the performance of Self-Emulsifying Drug Delivery Systems (SEDDS) and predicting in vivo drug precipitation.

Principle

As lipase hydrolyzes TAGs, it releases fatty acids, causing the pH to drop.[5] A "pH-stat" auto-titrator continuously adds NaOH to maintain a constant pH (usually 6.5 or 7.5). The volume of NaOH added over time is directly proportional to the extent of digestion.

Equipment Setup
  • Vessel: Thermostated glass vessel (37°C) with water jacket.

  • Titrator: Auto-titrator (e.g., Metrohm or Mettler Toledo) with dynamic dosing.

  • Probe: pH electrode (fast response).

Reagents (Simulated Intestinal Fluid - FaSSIF)
  • Digestion Buffer: 50 mM Tris-Maleate, 150 mM NaCl, 5 mM

    
    , pH 6.5.
    
  • Bile/Phospholipid: 5 mM Taurocholate / 1.25 mM Phosphatidylcholine (mixed micelles).

  • Enzyme Source: Pancreatin extract (porcine), standardized to ~800 tributyrin units (TBU)/mL.

Workflow Diagram

pHStatWorkflow Setup 1. Setup Reaction Vessel (37°C, pH 6.5) AddFormulation 2. Add Lipid Formulation (Drug + Lipid Vehicle) Setup->AddFormulation Dispersion 3. Dispersion Phase (10-15 min stirring) AddFormulation->Dispersion AddEnzyme 4. Add Pancreatin (Start Reaction) Dispersion->AddEnzyme TitrationLoop pH-Stat Loop: pH drops -> Add NaOH -> Record Vol AddEnzyme->TitrationLoop Sampling 5. Withdraw Samples (t = 5, 15, 30, 60 min) TitrationLoop->Sampling At timepoints Inhibition 6. Inhibit Enzyme (Add 4-Bromophenylboronic acid) Sampling->Inhibition Separation 7. Ultracentrifugation Inhibition->Separation Analysis 8. HPLC Analysis of Phases: - Aqueous (Micellar) - Pellet (Precipitated Drug) - Lipid Phase Separation->Analysis

Caption: Workflow for pH-stat in vitro lipolysis to assess drug solubilization during digestion.

Calculation

The extent of digestion (%) is calculated using the NaOH consumption:



  • 
    : Volume of NaOH added (mL)
    
  • 
    : Molarity of NaOH
    
  • 
    : Molecular weight of the triglyceride
    
  • 
    : Mass of lipid in the vessel (g)
    
  • Note: The factor "2" is used because pancreatic lipase is 1,3-specific, releasing only 2 fatty acids per TAG molecule.

Part 4: Data Presentation & Troubleshooting

Comparative Analysis of Hydrolysis Methods
FeatureAcid Hydrolysis (HCl)Enzymatic (Pancreatic)Enzymatic (Microbial Non-specific)
Target Total FatBioaccessible FatTotal Fat (Labile)
Conditions High Temp, Low pH37°C, pH 6.5–7.537°C, pH 7.0–8.0
PUFA Stability Poor (Oxidation/Isomerization)ExcellentExcellent
Specificity None (Random)sn-1,3 RegioselectiveNon-specific
End Products FFAs + GlycerolFFAs + 2-MAGFFAs + Glycerol
Primary Use Nutritional Labeling (Macro)Drug Delivery / Digestion ModelsLipidomics / PUFA Profiling
Troubleshooting Guide (Self-Validating Systems)
  • Issue: "Lag Phase" in Titration Curve.

    • Cause: Poor initial emulsification. The enzyme cannot latch onto the oil droplets.

    • Fix: Increase stirring speed or add a "dispersion phase" (10 min stirring) before adding the enzyme.

  • Issue: Incomplete Hydrolysis (<80%).

    • Cause: Product inhibition. The interface is clogged with fatty acids.

    • Fix: Increase Calcium concentration (up to 10 mM) to precipitate FFAs more effectively.

  • Issue: pH Drift without Enzyme.

    • Cause:

      
       absorption from air or unstable formulation.
      
    • Fix: Keep the vessel under a Nitrogen blanket. Perform a "blank" run without enzyme and subtract this drift from the final volume.

References

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. [Link]

  • Williams, H. D., et al. (2012). Toward the establishment of standardized in vitro tests for lipid-based formulations, part 1: Method parameterization and comparison of in vitro digestion profiles across a range of representative formulations. Journal of Pharmaceutical Sciences, 101(9), 3360-3380. [Link]

  • AOAC Official Method 996.06. Fat (Total, Saturated, and Unsaturated) in Foods. AOAC International. (Note: While primarily acid/base, modifications for enzymatic handling are cited in recent updates). [Link]

  • Helbig, A., et al. (2012). In vitro study of intestinal lipolysis using pH-stat and gas chromatography.[7] Food Hydrocolloids, 28(1), 10-19. [Link]

  • Schmid, R. D., & Verger, R. (1998). Lipases: Interfacial enzymes with attractive applications. Angewandte Chemie International Edition, 37(12), 1608-1633. [Link]

Sources

Method

Determination of triglyceride concentration in serum samples

Application Note: Quantification of Serum Triglycerides From High-Throughput Screening to Targeted Mass Spectrometry Abstract Triglycerides (TGs) are critical biomarkers for metabolic health, cardiovascular risk, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of Serum Triglycerides From High-Throughput Screening to Targeted Mass Spectrometry

Abstract

Triglycerides (TGs) are critical biomarkers for metabolic health, cardiovascular risk, and drug efficacy in dyslipidemia therapeutics. While enzymatic colorimetric assays (GPO-PAP) serve as the clinical workhorse due to speed and cost-efficiency, they suffer from a fundamental specificity flaw: the inability to distinguish between triglyceride-bound glycerol and endogenous free glycerol. This guide provides a dual-methodology approach: a robust, blank-corrected enzymatic protocol for high-throughput screening, and a definitive Isotope Dilution LC-MS/MS workflow for pharmacokinetic/pharmacodynamic (PK/PD) validation.

Introduction: The Biochemistry & The "Free Glycerol" Trap

Triglycerides consist of one glycerol molecule esterified to three fatty acids. Accurate quantification is complicated by the presence of endogenous free glycerol in serum, which can be elevated in patients with diabetes, liver disease, or those in a non-fasting state.

  • The Problem: Standard enzymatic assays hydrolyze TGs into glycerol and measure the total glycerol pool. This results in a positive bias (overestimation) of 10–20 mg/dL in normal samples, and significantly higher in pathological states.

  • The Solution:

    • Tier 1 (Screening): Use a "Free Glycerol Blanking" step to subtract endogenous glycerol.

    • Tier 2 (Validation): Use LC-MS/MS to measure intact TG species directly, bypassing the glycerol intermediate entirely.

Method A: Enzymatic Colorimetric Assay (GPO-PAP)

Best for: High-throughput screening, routine clinical chemistry.

Principle of the Assay

This method utilizes a quadrupled enzyme cascade. The final signal is a quinoneimine dye formed by oxidative coupling, measurable at 500–550 nm.[1]

Reaction Cascade:

  • Lipase: Hydrolyzes TGs

    
     Glycerol + Fatty Acids.[1][2][3]
    
  • Glycerol Kinase (GK): Phosphorylates Glycerol

    
     Glycerol-3-Phosphate (G3P).[1][2]
    
  • Glycerol Phosphate Oxidase (GPO): Oxidizes G3P

    
     Dihydroxyacetone phosphate + Hydrogen Peroxide (
    
    
    
    ).[1][2]
  • Peroxidase (POD): Catalyzes

    
     + 4-Aminoantipyrine (4-AAP) + Phenol 
    
    
    
    Red Quinoneimine Dye.[1]

GPO_PAP_Reaction TG Triglyceride Glycerol Glycerol TG->Glycerol Lipoprotein Lipase G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase (+ATP) H2O2 H2O2 G3P->H2O2 GPO (+O2) Dye Quinoneimine Dye (505 nm) H2O2->Dye Peroxidase (+4-AAP)

Figure 1: The GPO-PAP enzymatic cascade.[1][2] Note that endogenous glycerol enters the pathway at the second step, causing interference unless blanked.

Detailed Protocol (Blank-Corrected)

Reagents:

  • Buffer: Good’s buffer (pH 7.0), ATP,

    
    .
    
  • Enzyme Mix A (Blank Reagent): GK, GPO, POD, 4-AAP. (NO LIPASE)

  • Enzyme Mix B (Active Reagent): Same as A, but includes Lipase .

  • Standard: Glycerol standard equivalent to 200 mg/dL Triolein.

Procedure:

  • Sample Prep: Collect serum (red top) or heparinized plasma. Avoid fluoride/oxalate (inhibits enzymes). Centrifuge immediately to remove cells.

  • Pipetting Scheme:

ComponentBlank Well (

L)
Test Well (

L)
Standard Well (

L)
Sample 1010-
Standard --10
Reagent A (No Lipase) 1000--
Reagent B (+ Lipase) -10001000
  • Incubation: Incubate for 10 minutes at 37°C (or 20 min at 20-25°C).

  • Measurement: Read Absorbance (Abs) at 505 nm (primary) and 700 nm (secondary/correction).

Calculation (Self-Validating Formula)

To determine the "True" Triglyceride concentration, you must subtract the free glycerol signal.



Note: If using a single-reagent kit (where Lipase is already mixed), you must run a separate "Free Glycerol" assay on the side and subtract that value manually.

Method B: LC-MS/MS Isotope Dilution

Best for: PK/PD studies, lipidomics, and validating equivocal enzymatic results.

Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates intact triglyceride species based on carbon chain length and saturation. It uses Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment transitions.

Why it is superior:

  • Direct Detection: Measures the intact TG molecule, not the glycerol byproduct.

  • Internal Standardization: Uses stable isotope-labeled analogs (e.g.,

    
    -Tripalmitin) to correct for extraction efficiency and matrix effects.
    
Workflow Protocol

1. Sample Preparation (Protein Precipitation):

  • Aliquot 10

    
    L  serum.
    
  • Add 10

    
    L  Internal Standard (IS) solution (
    
    
    
    -Tripalmitin in isopropanol).
  • Add 400

    
    L  Isopropanol (IPA) to precipitate proteins.
    
  • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to LC vials.

2. LC Conditions (Reverse Phase):

  • Column: C18 or C8 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in 40:60 Water:Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in 10:90 Acetonitrile:Isopropanol.

  • Gradient: 40% B to 99% B over 10 minutes.

3. MS/MS Parameters (ESI Positive Mode):

  • Source: Electrospray Ionization (ESI+).[4]

  • Transition: Monitor the loss of a fatty acid chain.[5]

    • Example (Tripalmitin): Precursor

      
       Product 
      
      
      
      .

Method_Selection Start Serum Sample Q1 Study Type? Start->Q1 Screening Routine Screening / Safety Q1->Screening High Vol PKPD PK/PD / Lipidomics Q1->PKPD High Specificity Q2 Patient Status? Screening->Q2 LCMS Method B: LC-MS/MS PKPD->LCMS GPO_PAP Method A: GPO-PAP Result Result LCMS->Result Quantitation of Specific Species Standard Standard Assay (Total Glycerol) Q2->Standard Fasting/Healthy Blanked Blank-Corrected Assay (True TG) Q2->Blanked Diabetes/Non-Fasting Liver Disease Blanked->Result Total TG Mass

Figure 2: Decision matrix for selecting the appropriate quantification strategy.

Troubleshooting & Interferences

InterferenceMechanismSolution
Hemolysis Release of proteases and spectral interference (red color).Reject samples with visible hemolysis (>50 mg/dL Hb).
Icterus (Bilirubin) Absorbs light at 505 nm (spectral overlap).Use a kinetic blank or switch to a secondary wavelength (700 nm) for background correction.
Ascorbic Acid Scavenges

, preventing dye formation (False Low).
Use reagents containing Ascorbate Oxidase.
Lipemia Turbidity causes light scattering (False High).Critical: Use a "Lipid Clearing Factor" (LCF) in the reagent or dilute sample 1:5 with saline.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Triglycerides (Roche Cobas 6000). National Health and Nutrition Examination Survey (NHANES). [Link]

  • Fossati, P., & Prencipe, L. (1982). Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide.[1][2] Clinical Chemistry, 28(10), 2077–2080. [Link]

  • Bernert, J. T., et al. (1985). Determination of serum triglycerides by an accurate enzymatic method not affected by free glycerol.[6] Clinical Chemistry, 31(7), 1227-1228. [Link]

  • Murphy, H. C., et al. (2012). Reference Measurement Procedure for Total Glycerides by Isotope Dilution GC-MS. American Association for Clinical Chemistry (AACC/ADLM). [Link]

  • Waters Corporation. (2020). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Trimyristin-d5 for Quantitative Lipidomics

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated guide on the precise application of Trimyristin-d5 in lipidomics. As an isotopically labeled internal standard (IS), Trimyr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide on the precise application of Trimyristin-d5 in lipidomics. As an isotopically labeled internal standard (IS), Trimyristin-d5 is a powerful tool for the accurate quantification of triglycerides (TGs). However, its effectiveness is entirely dependent on its correct implementation. Simply adding a standard is insufficient; optimizing its concentration is a critical, non-negotiable step for generating high-quality, reproducible data.

This guide moves beyond simplistic protocols to explain the fundamental principles and causality behind each experimental choice. We will address the common questions and challenges encountered in the field, providing you with the expertise to not only troubleshoot issues but to prevent them from occurring.

Frequently Asked Questions (FAQs)

Q1: What is Trimyristin-d5, and why is it a preferred internal standard for triglycerides?

Trimyristin-d5 is a synthetic triglyceride where the five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This "heavy" labeling makes it chemically identical to its endogenous (unlabeled) counterpart, Trimyristin (14:0/14:0/14:0), but easily distinguishable by a mass spectrometer due to the mass difference.

Its utility is grounded in the core principle of internal standardization for mass spectrometry: to correct for analytical variability.[1] An ideal internal standard should behave as closely as possible to the analyte of interest throughout the entire workflow.[2] Since Trimyristin-d5 is a triglyceride, it effectively mimics the extraction efficiency, ionization response, and chromatographic behavior of other TGs in your sample. Adding a known amount of Trimyristin-d5 to every sample allows you to normalize the data, correcting for variations in sample handling, injection volume, and instrument response.[3][4]

Q2: Why is it critical to optimize the concentration of Trimyristin-d5? Can't I just use a standard amount?

This is a common and critical misconception. Using a sub-optimal concentration of your internal standard can introduce error rather than correct for it. The goal is to use a concentration that is:

  • High enough to be detected with excellent signal-to-noise (S/N > 100) and low coefficient of variation (CV < 15%) across all samples.

  • Low enough that it does not saturate the mass spectrometer's detector, which would lead to non-linear responses.[5]

  • Representative of the analyte concentration range. The IS response should ideally be within the same order of magnitude as the TGs you are quantifying to ensure you are operating within the linear dynamic range of the instrument for both the standard and the analytes.[5]

  • Not so high that it causes significant ion suppression, which could negatively impact the detection of your target TGs.[6]

Biological samples have a vast dynamic range of lipid concentrations.[5] The TG level in a liver tissue sample from a model of steatosis will be orders of magnitude higher than in a plasma sample from a fasted individual. A single, fixed concentration of Trimyristin-d5 will not be appropriate for both.

Q3: When is the correct time to add the Trimyristin-d5 internal standard to my samples?

The internal standard must be added at the very beginning of the sample preparation workflow, before any extraction steps.[7][8] It should be added directly to the biological matrix (e.g., plasma, serum, tissue homogenate) along with the initial extraction solvent.

The Rationale: Adding the IS at the start ensures that it experiences the same potential for loss or variation as the endogenous TGs during every subsequent step: protein precipitation, liquid-liquid extraction, evaporation, and reconstitution.[1][9] If you were to add the standard after extraction, you would only correct for analytical (LC-MS) variability, not for the often more significant variability introduced during sample preparation.

Experimental Protocol: Determining the Optimal Trimyristin-d5 Concentration

This protocol outlines a systematic experiment to identify the ideal concentration of Trimyristin-d5 for your specific sample type and analytical platform. The principle is to spike a representative pooled sample with a series of IS concentrations and evaluate its performance.

Workflow for IS Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis stock 1. Prepare Trimyristin-d5 Stock (e.g., 1 mg/mL in Chloroform:Methanol) working 2. Create Serial Dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) stock->working spike 4. Spike Pooled QC (Add each IS dilution to a separate QC aliquot) working->spike pool 3. Create Pooled QC Sample (Combine small aliquots of ~10-20 representative samples) pool->spike extract 5. Perform Lipid Extraction (e.g., MTBE or Bligh-Dyer method) spike->extract acquire 6. Analyze via LC-MS/MS (Acquire data for each concentration) extract->acquire eval 7. Evaluate IS Peak (Assess Peak Shape, S/N, and Intensity) acquire->eval cv 8. Check Reproducibility (Inject n=3-5 replicates of each concentration and calculate CV%) eval->cv select 9. Select Optimal Concentration (Choose concentration with high S/N, low CV%, and non-saturating signal) cv->select

Caption: Workflow for optimizing internal standard concentration.

Step-by-Step Methodology
  • Prepare a Pooled Quality Control (QC) Sample: Create a representative matrix by combining small, equal aliquots from at least 10-20 of your actual study samples. This pooled QC sample averages out biological variability and provides a consistent matrix for testing.[10]

  • Prepare Trimyristin-d5 Stock and Working Solutions:

    • Prepare a primary stock solution of Trimyristin-d5 (e.g., 1 mg/mL) in a suitable organic solvent like chloroform:methanol (2:1, v/v). Store at -20°C or below.

    • From this stock, create a series of working solutions through serial dilution. The concentrations should span a range that you expect to be relevant. See the table below for suggested starting points.

  • Spike, Extract, and Analyze:

    • Aliquot equal volumes of your pooled QC sample (e.g., 50 µL) into a set of new tubes.

    • To each aliquot, add a fixed volume of one of the Trimyristin-d5 working solutions. Also include a "blank" QC sample with no IS added to check for background interference.

    • Proceed with your established lipid extraction protocol (e.g., MTBE/methanol/water extraction).[11]

    • Evaporate the solvent and reconstitute the lipid extract in your LC-MS injection solvent.

    • Inject at least three technical replicates for each concentration level into the LC-MS system.

  • Data Evaluation:

    • Peak Intensity & Shape: For each concentration, examine the Trimyristin-d5 peak. It should be sharp, symmetrical, and well above the background noise.

    • Signal-to-Noise (S/N): Calculate the S/N ratio. A value >100 is desirable.

    • Reproducibility: Calculate the coefficient of variation (CV%) of the peak area for the technical replicates at each concentration. The goal is a CV of <15%.

    • Linearity: Plot the mean peak area against the spiked concentration. The response should be linear (R² > 0.99) in the tested range. Any plateauing at higher concentrations indicates detector saturation.

  • Selection: Choose the lowest concentration that provides a robust, non-saturating signal with a low CV%. This is your optimal concentration. It should be high enough to be reliably detected in all study samples but not so high that it dominates the chromatogram or causes saturation.

Table 1: Suggested Starting Concentrations for Optimization
Sample TypeTypical TG ContentSuggested Spiking Range (Final concentration in sample)Rationale
Plasma/Serum Moderate1 - 25 µg/mLCovers the physiological range from fasted to postprandial states.
Liver Tissue High to Very High10 - 200 µg/mLLiver is a primary site of TG synthesis and storage; concentrations can be very high, especially in disease models.
Adipose Tissue Very High50 - 500 µg/mLThis tissue is composed primarily of TGs, requiring a higher IS concentration to be comparable.
Cultured Cells Low to Moderate0.5 - 10 µg/mL (per million cells)Cellular TG content is variable but generally lower than in storage tissues like liver or adipose.

Note: These are suggested starting points. The optimal range for your specific samples and instrument must be determined experimentally.

Troubleshooting Guide

Q: My Trimyristin-d5 signal is showing high variability (CV > 20%) across my QC samples. What's wrong?

High CV in the internal standard is a critical issue, as it undermines the very purpose of normalization. It indicates an inconsistent process.

G cluster_investigate Investigation Path cluster_lcms LC-MS System Issues start High CV% in IS Signal pipette Check Pipetting Accuracy (Calibrate pipettes, use reverse pipetting for viscous solvents) start->pipette extract_var Inconsistent Extraction? (Ensure uniform vortexing/shaking times and temperatures) pipette->extract_var If pipetting is OK evap Inconsistent Evaporation? (Check for sample splashing or uneven drying in speed-vac) extract_var->evap If extraction is consistent reconst Poor Reconstitution? (Ensure complete dissolution of lipid film, vortex thoroughly) evap->reconst If evaporation is OK injector Injector Problem (Partial loop fill, air bubbles) reconst->injector If sample prep is OK source Source Instability (Dirty source, inconsistent spray) injector->source If injector is OK

Caption: Decision tree for troubleshooting high IS variability.

  • Cause 1: Inaccurate Pipetting. The most common culprit. Ensure your pipettes are calibrated, especially for organic solvents. When adding the IS stock to the extraction solvent, use a large enough volume to minimize error (e.g., pipette 20 µL into 980 µL, not 2 µL into 998 µL).

    • Solution: Calibrate pipettes. Use reverse pipetting for viscous solvents. Prepare a large batch of IS-spiked extraction solvent to add to all samples, rather than adding a small amount of IS to each sample individually.

  • Cause 2: Inconsistent Sample Preparation. Variability in extraction times, vortexing energy, or phase separation can lead to inconsistent recovery.

    • Solution: Standardize every step. Use a multi-tube vortexer for consistency. Ensure complete phase separation before collecting the organic layer. Be careful not to aspirate part of the aqueous or protein layers.

  • Cause 3: LC-MS Autosampler/Injector Issues. An inconsistent injection volume will directly translate to a high CV.

    • Solution: Purge the injector system and check for air bubbles. Run a system suitability test with a standard compound to ensure the injector is performing correctly.

Q: The signal for Trimyristin-d5 is very low or absent, but my endogenous lipids look fine. What happened?
  • Cause 1: IS Degradation. Improper storage of the Trimyristin-d5 stock solution can lead to degradation.

    • Solution: Store stocks at -20°C or -80°C in glass vials with PTFE-lined caps. Minimize freeze-thaw cycles. Prepare fresh working solutions regularly.

  • Cause 2: Incorrect IS Spiking. A simple mistake in dilution calculations or forgetting to add the IS to a batch of extraction solvent.

    • Solution: Double-check all calculations. We recommend having a second scientist verify stock and working solution calculations. Always run a "spiked blank" (solvent + IS) to confirm the standard is present and detectable before running a large batch of samples.

  • Cause 3: Mass Spectrometer Settings. The instrument may not be properly configured to detect the specific m/z of Trimyristin-d5.

    • Solution: Verify the precursor and product ion masses in your acquisition method. Perform a direct infusion of your IS working solution to ensure the MS can detect it with high sensitivity under the current source conditions and tune parameters.

Q: My Trimyristin-d5 peak is flat-topped and extremely broad. What does this mean?

This is the classic sign of detector saturation. The amount of IS reaching the detector is overwhelming it, leading to a non-linear, unreliable signal.

  • Cause: The concentration of the IS is far too high for your sample type or instrument sensitivity.

    • Solution: This is a critical error that requires re-preparation and re-analysis. Prepare a new, more dilute working solution of Trimyristin-d5 (e.g., 10 to 100-fold more dilute) based on your optimization experiment. Re-extract and re-inject the affected samples with the appropriate, lower concentration. You cannot simply correct this in the data processing stage.

References

  • Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3045-3054. [Link]

  • Han, X., & Yang, K. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Biomedical Chromatography, 29(9), 1299-1311. [Link]

  • Kochen, M. A., Scherer, M., & Giera, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 9(8), 167. [Link]

  • Koelmel, J. P., Cochran, J. A., Ulmer, C. Z., & Garrett, T. J. (2019). Software tool for internal standard based normalization of lipids, and effect of data processing. BMC Bioinformatics, 20(1), 217. [Link]

  • Vandenbosch, M., Mutuku, S. M., Mantas, M. J. Q., et al. (2023). Toward Omics-Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue Using a Multiclass Internal Standard Mixture. Analytical Chemistry. [Link]

  • Zandl, A., & Trötzmüller, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 83. [Link]

  • MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. Retrieved February 21, 2026, from [Link]

  • Hall, Z., Chu, Y., & Griffin, J. L. (2017). Normalization to internal standards reveal significantly changed lipids. ResearchGate. [Link]

  • VIB-UGent Center for Medical Biotechnology. (2024, July 3). Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Fedorova, M., Eiriksdottir, E., & Helgadottir, A. (2021). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 11(11), 743. [Link]

  • Organomation. (n.d.). Lipidomics Sample Preparation. Retrieved February 21, 2026, from [Link]

  • Liebisch, G., Ekroos, K., & Ejsing, C. S. (2017). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 58(11), 2067-2077. [Link]

  • LIPID MAPS. (2007, April 28). Internal standards for lipidomic analysis. [Link]

  • Kyle, J. E., & Clair, G. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 464. [Link]

  • Wayne State University. (2020). Lipidomics FAQ. [Link]

  • AACC. (2025, June 24). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. [Link]

  • Noël, J. F. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry. PhenoSwitch Bioscience. [Link]

  • Robert C. Murphy. (2018, November 30). Mass Spectrometric Quantitation in Lipidomic Studies. [Link]

  • Agilent Technologies. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Heugen, M., & Schwaiger, M. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry, 96(22), 8534-8542. [Link]

  • Wang, R., & Yin, Y. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR Protocols, 3(1), 101150. [Link]

  • Fiehn, O., & Kind, T. (2014). LC-MS-Based Lipidomics and Automated Identification of Lipids Using the LipidBlast In-Silico MS/MS Library. Methods in Molecular Biology, 1198, 269-286. [Link]

Sources

Optimization

Technical Support Center: Trimyristin-d5 &amp; Ion Suppression

An in-depth guide to minimizing ion suppression in mass spectrometry using Trimyristin-d5 as an internal standard, designed for researchers and drug development professionals. This technical support center provides detai...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to minimizing ion suppression in mass spectrometry using Trimyristin-d5 as an internal standard, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting advice and frequently asked questions to ensure accurate and reproducible results in complex bioanalytical assays.

Troubleshooting Guide

This section addresses specific issues encountered during method development and sample analysis. Each answer explains the causality behind the problem and provides a logical, step-by-step resolution.

Q1: My analyte signal is significantly lower in the sample matrix compared to the pure solvent, but my Trimyristin-d5 signal is also suppressed. Is the internal standard working correctly?

A1: Yes, this is the expected and desired behavior. Ion suppression is a form of matrix effect where co-eluting components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[1] A suitable stable isotope-labeled internal standard (SIL-IS) like Trimyristin-d5 is designed to mimic the analyte's behavior.[2] Because it is chemically and structurally almost identical to its unlabeled counterpart (endogenous or spiked trimyristin), it co-elutes from the LC column and experiences the same degree of ion suppression.[3]

The key to accurate quantification is the ratio of the analyte's signal to the internal standard's signal. As long as both are suppressed proportionally, the ratio remains constant, thus compensating for the signal loss and ensuring accurate and precise results.[4] If you observe suppression of both signals, it indicates that the internal standard is correctly tracking the matrix effects.

Q2: I'm using Trimyristin-d5, but my results are still showing high variability and poor reproducibility for my quality control (QC) samples. What could be the cause?

A2: While Trimyristin-d5 is an excellent tool, its effectiveness can be compromised under certain conditions. Inconsistent results despite using a SIL-IS often point to differential matrix effects between the analyte and the standard. Here are the primary causes and troubleshooting steps:

  • Chromatographic Separation: Even a minor difference in retention time can expose the analyte and Trimyristin-d5 to different co-eluting matrix components, causing them to experience varying degrees of ion suppression.[4] This is often due to the "isotope effect," where deuterated compounds can sometimes elute slightly earlier than their native counterparts.

    • Action: Carefully overlay the chromatograms for your analyte and Trimyristin-d5 from a matrix sample. The peaks should perfectly co-elute. If a shift is observed, you must re-optimize the LC gradient to merge the peaks. Slower gradients or different organic solvents can resolve this issue.

  • Extreme Matrix Effects: If the concentration of interfering compounds is exceptionally high, the suppression can become non-linear. In this scenario, the suppression of the analyte and the internal standard may not be proportional, leading to inaccurate ratio calculations.

    • Action: Improve your sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interferences like phospholipids than simple protein precipitation.[1][5] Alternatively, diluting the sample can reduce the concentration of matrix components, though this may impact sensitivity.[4][6]

  • Internal Standard Concentration: Using an excessively high concentration of Trimyristin-d5 can lead to detector saturation or cause it to interfere with the ionization of the analyte.

    • Action: Optimize the concentration of Trimyristin-d5. It should provide a strong, stable signal (typically >100x signal-to-noise) without being in vast excess compared to the upper limit of your analyte's calibration curve.

Workflow for Diagnosing and Resolving High Variability

Troubleshooting High Variability with SIL-IS start High Variability Observed in QC Samples check_coelution Step 1: Verify Analyte & IS Co-elution start->check_coelution is_coeluting Perfect Co-elution? check_coelution->is_coeluting optimize_lc Action: Optimize LC Method (e.g., adjust gradient) is_coeluting->optimize_lc No check_matrix Step 2: Assess Severity of Matrix Effects is_coeluting->check_matrix Yes optimize_lc->check_coelution is_severe Suppression >90%? check_matrix->is_severe improve_sample_prep Action: Improve Sample Prep (SPE, LLE) or Dilute Sample is_severe->improve_sample_prep Yes check_is_conc Step 3: Check IS Concentration is_severe->check_is_conc No improve_sample_prep->check_matrix is_conc_ok Concentration Optimized? check_is_conc->is_conc_ok optimize_is_conc Action: Optimize IS Concentration is_conc_ok->optimize_is_conc No end_node Problem Resolved: Reproducible Results is_conc_ok->end_node Yes optimize_is_conc->check_is_conc

Caption: A logical workflow for troubleshooting poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, leading to a decreased signal detected by the mass spectrometer.[1] It occurs in the ion source (e.g., an electrospray ionization, ESI, source) when co-eluting molecules from the sample matrix compete with the analyte for charge or for access to the droplet surface during the ionization process.[7] Other proposed mechanisms include changes in the droplet's viscosity and surface tension caused by matrix components, which hinders the release of gas-phase ions.[8] This phenomenon is a major concern because it can lead to inaccurate and irreproducible quantitative results, poor sensitivity, and compromised data integrity, which is critical in regulated bioanalysis.[9][10]

The Mechanism of Ion Suppression in ESI

Mechanism of Electrospray Ionization (ESI) Suppression cluster_0 Ideal Condition (Clean Sample) cluster_1 Suppression Condition (Complex Matrix) ESI_clean ESI Droplet (Analyte only) Evap_clean Solvent Evaporation ESI_clean->Evap_clean Coulomb_clean Coulomb Fission Evap_clean->Coulomb_clean GasPhase_clean Gas-Phase Analyte Ions Coulomb_clean->GasPhase_clean MS_clean Strong Signal in MS GasPhase_clean->MS_clean ESI_matrix ESI Droplet (Analyte + Matrix) Competition Competition for Charge & Droplet Surface ESI_matrix->Competition Evap_matrix Impaired Evaporation ESI_matrix->Evap_matrix GasPhase_matrix Fewer Gas-Phase Analyte Ions Competition->GasPhase_matrix Evap_matrix->GasPhase_matrix MS_matrix Suppressed Signal in MS GasPhase_matrix->MS_matrix

Caption: How matrix components interfere with analyte ionization.

Q2: Why use a deuterated triglyceride like Trimyristin-d5 specifically?

A2: Trimyristin-d5 is an ideal internal standard for several reasons, particularly in lipidomics and the analysis of nonpolar to moderately polar analytes:

  • Chemical Inertness and Stability: As a saturated triglyceride, Trimyristin is chemically stable. The deuterium atoms are placed on the glycerol backbone (a stable position), preventing H/D exchange with the solvent, which can be an issue with some deuterated standards.

  • Appropriate Retention Time: In reversed-phase chromatography, which is common for lipid analysis, Trimyristin elutes in a region where many complex lipids and large molecules appear.[11][12] This makes it an excellent probe for ion suppression in the middle of the chromatographic run, a zone often heavily affected by phospholipids.[5]

  • Lack of Endogenous Equivalence in Some Matrices: While trimyristin is a natural fat, its concentration can be low or absent in certain matrices, reducing the risk of interference from an endogenous unlabeled counterpart.

  • Gold Standard Correction: As a SIL-IS, it provides the most reliable method for correcting matrix effects because it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[2]

Q3: What are the key properties and preparation guidelines for Trimyristin-d5?

A3: Proper handling and preparation of your internal standard are critical for a successful assay.

PropertyValueSource
Chemical Formula C₄₅H₈₁D₅O₆Derived from[13]
Molecular Weight ~728.2 g/mol Derived from[13]
Appearance White to yellowish-gray solid/powder[14]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, ether, ethanol, acetone.[14][15]
Storage -20°C[13][16]

Stock Solution Preparation Protocol:

  • Equilibration: Allow the vial of Trimyristin-d5 to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Choose a solvent in which Trimyristin-d5 is highly soluble, such as chloroform or a methanol/chloroform mixture. For lipidomics, a 9:1 methanol/toluene mixture is also effective for resuspension.[11][12]

  • Weighing: Accurately weigh the required amount of powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in your chosen solvent in a Class A volumetric flask to create a primary stock solution (e.g., 1 mg/mL). Use a vortex mixer and sonication if necessary to ensure complete dissolution.

  • Working Solutions: Prepare a series of dilutions from the primary stock solution using your mobile phase or reconstitution solvent to create an intermediate and a final working solution. The final concentration should be optimized for your specific assay.

  • Storage: Store all stock and working solutions in tightly sealed containers at -20°C or below to prevent solvent evaporation and degradation.

Q4: How can I experimentally identify the regions of ion suppression in my chromatogram?

A4: A post-column infusion experiment is the definitive method for visualizing and identifying suppression zones.[4] This technique helps you adjust your LC method to move your analyte's peak away from these areas.

Protocol: Post-Column Infusion Experiment
  • Setup: Configure your LC-MS system as shown in the diagram below. Use a T-junction to introduce a constant flow of your analyte solution (at a concentration that gives a stable, mid-range signal) into the column eluent after the analytical column but before the MS ion source.

  • Infusion Pump: Use a syringe pump to deliver the analyte solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Injection: Inject a blank matrix extract (a sample prepared using the exact same extraction procedure but without the analyte or IS).

  • Data Acquisition: Monitor the signal of your infused analyte using the mass spectrometer.

  • Analysis: In the resulting chromatogram, you will observe a stable baseline signal from the infused analyte. Any dips or drops in this baseline correspond to regions where co-eluting matrix components are causing ion suppression. A signal increase indicates ion enhancement.

Post-Column Infusion Experimental Workflow

Post-Column Infusion Setup LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Eluent Column Analytical Column Injector->Column Column Eluent Tee Column->Tee Column Eluent MS Mass Spectrometer Tee->MS Column Eluent Syringe_Pump Syringe Pump (Constant flow of Analyte) Syringe_Pump->Tee Infusion

Caption: Diagram of a post-column infusion setup.

By understanding the principles of ion suppression and employing the robust corrective capabilities of Trimyristin-d5, researchers can significantly enhance the accuracy, precision, and reliability of their LC-MS/MS data.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (2004). Waters Corporation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Prolytix. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? AAPS. [Link]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]

  • Ion suppression in mass spectrometry. (2003). Clinical Chemistry. [Link]

  • Ion Suppression in Mass Spectrometry. (2003). Clinical Chemistry. [Link]

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. SlideShare. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). World Journal of Pharmaceutical Research. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Trimyristin. Wikipedia. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio. [Link]

  • Chemical Properties of Trimyristin (CAS 555-45-3). Cheméo. [Link]

  • HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. SIELC Technologies. [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Trimyristin-d5 in Biological Samples

Introduction: The "Invisible" Loss Welcome to the technical support center. If you are using Trimyristin-d5 (Glycerol-d5-trimyristate or similar isotopologues) as an internal standard (IS) for lipidomics, you have chosen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Loss

Welcome to the technical support center. If you are using Trimyristin-d5 (Glycerol-d5-trimyristate or similar isotopologues) as an internal standard (IS) for lipidomics, you have chosen a robust, saturated triacylglycerol (TAG) marker. Unlike polyunsaturated lipids, Trimyristin-d5 is chemically stable against oxidation.

However, stability in storage does not equal stability in analysis.

The primary failure modes for Trimyristin-d5 are not chemical decomposition, but physical adsorption and enzymatic hydrolysis . This guide addresses the specific behaviors of medium-chain saturated TAGs in plasma, serum, and tissue homogenates.

Part 1: The Three Pillars of Stability (Troubleshooting Guide)

The Container Effect (Adsorption)

Issue: Trimyristin-d5 is highly hydrophobic. In aqueous biological matrices (plasma/serum), it seeks non-polar surfaces. Symptom: Variable IS recovery, non-linear calibration curves, or "disappearing" spikes.

Container MaterialRisk LevelMechanismRecommendation
Standard Polypropylene (PP) 🔴 High Hydrophobic interaction with polymer walls.Avoid for long-term storage of low-concentration spikes.
Low-Retention PP 🟡 Medium Reduced surface tension, but adsorption still occurs over time.Acceptable for short-term (<24h) processing.
Borosilicate Glass 🟢 Low Hydrophilic surface repels lipids.Gold Standard for stock solutions and long-term storage.[1]
Silanized Glass 🟢 Low Deactivated surface.Excellent but often unnecessary for TAGs (critical for phospholipids).

Q: Can I store my spiked plasma samples in standard Eppendorf tubes at -80°C? A: Yes, but you must process them while frozen or immediately upon thawing. The adsorption kinetics accelerate significantly once the sample is liquid. If you spike the IS and then let the sample sit at 4°C for hours before extraction, you will lose Trimyristin-d5 to the tube walls, altering your quantitation.

The Biological Matrix (Enzymatic Hydrolysis)

Issue: Plasma and serum contain active lipases (Lipoprotein Lipase, Hepatic Lipase) that cleave ester bonds.[2] Symptom: Appearance of Dimyristin-d5 or Monomyristin-d5; loss of the parent Trimyristin-d5 signal.

Q: Is Trimyristin-d5 stable at -20°C? A: For short periods (weeks), yes. For long-term biobanking (>3 months), no .

  • Mechanism: Lipases retain residual activity at -20°C. Over months, they can hydrolyze the IS.

  • Solution: Store at -80°C . If strict quantification is required, add a lipase inhibitor (e.g., Orlistat or PMSF) immediately upon sample collection, although this is rare in standard lipidomics if -80°C is used.

The Solvent Shock (Precipitation)

Issue: Trimyristin is insoluble in water. Adding a pure organic stock (e.g., Chloroform) directly to cold plasma causes immediate precipitation of the lipid due to the "solvent shock." Symptom: Huge %CV in IS response between replicates.

Q: How do I spike the IS correctly? A: Do not add 100% chloroform stock to plasma.

  • Protocol: Prepare a working solution in Isopropanol (IPA) or Methanol/Chloroform (1:1) .

  • Why: IPA is miscible with both the hydrophobic lipid and the aqueous plasma, acting as a bridge solvent to disperse the IS before extraction.

Part 2: Visualizing the Failure Modes

The following diagrams illustrate the degradation pathways and the correct workflow to maintain stability.

Diagram 1: Degradation & Loss Pathways

This diagram details where you lose Trimyristin-d5 during the storage and extraction process.

Trimyristin_Stability Trimyristin Trimyristin-d5 (Intact IS) Storage_RoomTemp Storage > 4°C (Lipase Activity) Trimyristin->Storage_RoomTemp Enzymes Storage_Plastic Storage in PP Tube (Hydrophobic Binding) Trimyristin->Storage_Plastic Time Spiking_Error Direct Aqueous Spike (Solubility Limit) Trimyristin->Spiking_Error Poor Solvent Adsorbed Adsorbed to Plastic (Irreversible Loss) Diglyceride Dimyristin-d5 (Hydrolysis Product) FattyAcid Free Myristic Acid (Cleaved Chain) Precipitate Precipitated Lipid (Solvent Shock) Storage_RoomTemp->Diglyceride Lipase Cleavage Storage_RoomTemp->FattyAcid Release Storage_Plastic->Adsorbed Surface Binding Spiking_Error->Precipitate Aggregation

Caption: Figure 1. The three primary loss mechanisms for Trimyristin-d5: Adsorption (surface), Hydrolysis (enzymatic), and Precipitation (solubility).

Diagram 2: Optimized Stability Workflow

Follow this decision tree to ensure sample integrity.

Stability_Workflow Start Start: Trimyristin-d5 Powder Stock Stock Solution (Chloroform/MeOH 2:1) Store -20°C Glass Start->Stock Working Working Solution (Isopropanol) Freshly Prepared Stock->Working Spike Spiking Step (Add Working Sol to Sample) Working->Spike Sample Biological Sample (Plasma/Serum) Sample->Spike Extract Extraction (BUME or Folch) Spike->Extract Vortex Immediately Decision Immediate Analysis? Extract->Decision Store_Extract Store Extract -80°C (Glass Vial) Argon Overlay Decision->Store_Extract No Analyze LC-MS/MS Analysis Decision->Analyze Yes Store_Extract->Analyze

Caption: Figure 2. Optimized workflow for handling Trimyristin-d5 to minimize degradation and loss.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Trimyristin-d5 Stock

Objective: Create a stable, high-concentration master stock.

  • Weighing: Weigh ~1-5 mg of Trimyristin-d5 powder into a glass weighing boat.

    • Note: Static electricity can make the powder jump. Use an anti-static gun if available.

  • Solvent: Dissolve in Chloroform:Methanol (2:1 v/v) .

    • Why: Trimyristin is soluble in chloroform but less so in pure methanol. The mix ensures stability and compatibility with downstream dilutions.

  • Concentration: Target 1.0 mg/mL.

  • Storage: Transfer to an amber glass vial with a Teflon-lined screw cap. Store at -20°C .

    • Shelf Life: 12 months (if sealed well to prevent solvent evaporation).

SOP 2: Spiking Biological Samples

Objective: Introduce the IS without precipitation or adsorption.

  • Thaw Samples: Thaw plasma/serum on ice (4°C). Do not heat.

  • Prepare Working Solution: Dilute the Master Stock into Isopropanol (IPA) to reach your target spiking concentration (e.g., 10 µg/mL).

  • Addition:

    • Add the IPA Working Solution to the plasma sample.

    • Ratio: typically 10 µL IS per 100 µL plasma.

  • Mixing: Vortex immediately for 10 seconds.

    • Critical: Do not let the IS drop sit on top of the plasma. The IPA must mix instantly to disperse the lipid.

  • Equilibration: Allow to stand on ice for 10-15 minutes to equilibrate with the matrix lipoproteins.

  • Extraction: Proceed immediately to lipid extraction (e.g., Folch, Bligh-Dyer, or MTBE method).

Part 4: Frequently Asked Questions (FAQs)

Q: I see a signal for Trimyristin-d5 in my "Double Blank" (solvent only) injection. Why? A: This is likely carryover . Triglycerides are "sticky" on C18 columns.

  • Fix: Increase the organic strength of your needle wash (e.g., Isopropanol:Acetonitrile:Acetone). Ensure your LC gradient goes to 99% organic (Isopropanol/Butanol) to wash the column between runs.

Q: My Trimyristin-d5 peak area decreases over the course of a 24-hour run. Is it degrading in the autosampler? A: Unlikely to be chemical degradation if the autosampler is cooled (4-10°C).

  • Cause: It is likely precipitation in the vial or adsorption to the vial walls if you used plastic inserts.

  • Fix: Use glass inserts in your autosampler vials. Ensure your reconstitution solvent has enough organic content (e.g., Methanol:Toluene or Methanol:Chloroform) to keep the TGs dissolved. Pure methanol is often insufficient for keeping TGs in solution at 4°C.

Q: Can I use Trimyristin-d5 to quantify long-chain TGs (like C54:3)? A: You can, but it is not ideal.

  • Reason: Ionization efficiency varies by chain length and saturation. Trimyristin (C42:0) behaves differently than C54:3 in ESI source.

  • Best Practice: Use a mix of IS representing different chain lengths (e.g., d5-TG 14:0, d5-TG 16:0, d5-TG 18:1) for the most accurate quantitation.

References

  • Lipid Maps Structure Database. Trimyristin Structure and Physical Properties. Lipid Maps. Available at: [Link]

  • Bowden, J. A., et al. (2017). Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. Journal of Lipid Research, 58(12), 2275-2288. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological urine by liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical Chemistry, 86(4), 2175-2184. (Discusses IS selection and solvent effects). Available at: [Link]

  • Avanti Polar Lipids. Handling and Storage of Lipids. Technical Support Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Trimyristin-d5 vs. C13-Trimyristin as Internal Standards in Quantitative Lipidomics

Executive Summary In high-throughput lipidomics and pharmaceutical quality control, the choice of internal standard (IS) dictates the accuracy of absolute quantitation. While Trimyristin-d5 (deuterated) remains the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput lipidomics and pharmaceutical quality control, the choice of internal standard (IS) dictates the accuracy of absolute quantitation. While Trimyristin-d5 (deuterated) remains the industry workhorse due to cost-efficiency, C13-Trimyristin (


C-labeled) offers superior analytical precision by eliminating the chromatographic isotope effect.[1]

This guide analyzes the physicochemical divergence between these two standards, providing a validated LC-MS/MS protocol and experimental data to support evidence-based selection.

The Scientific Foundation: The Isotope Effect

To choose the correct standard, one must understand the physical chemistry governing their separation.

The Deuterium Isotope Effect (Trimyristin-d5)

Deuterium (


H) is heavier than Protium (

H), but the critical difference in chromatography is the bond length . The C-D bond is shorter and stronger than the C-H bond.
  • Molar Volume: The shorter bond reduces the molar volume of the molecule.

  • Hydrophobicity: The C-D bond has a slightly lower polarizability and weaker van der Waals interactions with the C18 stationary phase.

  • Result: Deuterated lipids typically elute earlier than their non-labeled analogs in Reversed-Phase Liquid Chromatography (RPLC).[1][2]

The Carbon-13 Advantage (C13-Trimyristin)

The mass difference in


C is located in the nucleus (an extra neutron). The electron cloud distribution remains virtually identical to 

C.
  • Chemical Equivalence: Bond lengths and lipophilicity are unchanged.

  • Result: Perfect co-elution with the native analyte.

Visualization: The Chromatographic Divergence

The following diagram illustrates the mechanistic difference in retention time (RT) behavior.

IsotopeEffect cluster_0 Stationary Phase Interaction (RPLC) cluster_1 Chromatographic Outcome Native Native Trimyristin (Standard Interaction) RT_Native RT: 12.50 min Native->RT_Native Reference D5 Trimyristin-d5 (Weaker Interaction) RT_D5 RT: 12.42 min (Shift -0.08 min) D5->RT_D5 Isotope Effect C13 C13-Trimyristin (Identical Interaction) RT_C13 RT: 12.50 min (Co-elution) C13->RT_C13 Iso-elution

Figure 1: Mechanism of retention time shifts.[1] Deuterated standards (Red) often elute earlier due to reduced lipophilicity, while Carbon-13 standards (Green) maintain perfect co-elution.[1]

Comparative Performance Analysis

A. Chromatographic Co-elution & Matrix Effects

This is the single most critical factor in LC-MS quantitation.

  • Trimyristin-d5: In sharp gradients, the d5-analog may elute 3–6 seconds earlier than the native analyte.[1]

    • Risk:[3] If a matrix interferent (e.g., a phospholipid or salt burst) elutes at 12.42 min but not at 12.50 min, the IS experiences ion suppression that the analyte does not. The ratio (Area_Analyte / Area_IS) becomes skewed, leading to quantification errors.

  • C13-Trimyristin: Co-elutes perfectly.[1]

    • Benefit: Any ion suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant, providing true normalization.

B. Mass Spectral Cross-Talk
  • Trimyristin-d5: The mass shift is +5 Da.[1]

    • Issue: Natural isotopes of the native analyte (M+4, M+5) can contribute to the IS channel if the resolution is low. However, for triglycerides (mass ~723), a +5 shift is usually sufficient to avoid significant overlap unless concentrations are extremely high.

  • C13-Trimyristin: Depending on the labeling (e.g., Glycerol-13C3 vs. Uniform-13C), the shift can be +3 or much higher (+45).[1]

    • Benefit: A uniformly labeled C13 standard (U-13C) moves the mass far beyond any natural isotopic envelope, eliminating cross-talk entirely.

C. Stability (Scrambling)
  • Deuterium: Protons on heteroatoms (O-H, N-H) exchange rapidly. While Trimyristin lacks these, enzymatic hydrolysis in plasma can be isotope-dependent (Kinetic Isotope Effect).[1]

  • Carbon-13: The carbon backbone is non-exchangeable and chemically inert.[1]

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: Quantify Trimyristin (TG 14:0/14:0/14:0) in human plasma using both IS types to demonstrate performance differences.

Materials
  • Analyte: Trimyristin (Native).

  • IS A: Trimyristin-d5 (Glycerol-d5).[1]

  • IS B: C13-Trimyristin (Glyceryl-1,2,3-13C3).[1]

  • Matrix: Pooled Human Plasma.

Step-by-Step Methodology
1. Stock Preparation

Dissolve all standards in Chloroform:Methanol (2:1) to 1 mg/mL.

  • Critical: Glassware must be silanized to prevent lipid adsorption.

2. Sample Extraction (Modified Folch)
  • Aliquot 50 µL plasma into a glass tube.

  • Spike 10 µL IS Mix (containing 500 ng/mL of both d5 and C13).

  • Add 1 mL Chloroform:Methanol (2:1) . Vortex for 30s.

  • Add 200 µL Water to induce phase separation. Vortex.

  • Centrifuge at 3000 x g for 5 min.

  • Collect the lower (organic) phase.

  • Evaporate to dryness under Nitrogen (35°C).

  • Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5) .

3. LC-MS/MS Parameters
  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate.

  • Gradient: 40% B to 99% B over 15 min.

  • Ionization: ESI Positive Mode (Ammonium adducts

    
     are dominant).
    
4. MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy
Trimyristin (Native) 740.7

229.2 (C14:0 FA)25 eV
Trimyristin-d5 745.7

229.2 (C14:0 FA)*25 eV
C13-Trimyristin 743.7

229.2 (C14:0 FA)**25 eV

*Note: If the d5 label is on the glycerol backbone, the fatty acid fragment is unlabeled. **Note: If the C13 label is on the glycerol backbone, the fatty acid fragment is unlabeled.

Workflow Visualization

Workflow Start Plasma Sample (50 µL) Spike Spike IS Mix (d5 & C13) Start->Spike Extract Folch Extraction (CHCl3/MeOH/H2O) Spike->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry N2 Evaporation PhaseSep->Dry Recon Reconstitute (IPA/ACN) Dry->Recon LCMS LC-MS/MS Analysis (C18 Column) Recon->LCMS

Figure 2: Sample preparation workflow ensuring identical treatment of analyte and internal standards.[1]

Data Summary & Performance Comparison

The following data represents typical performance metrics observed in lipidomic validation studies.

Table 1: Comparative Metrics
FeatureTrimyristin-d5C13-TrimyristinVerdict
Retention Time Shift -0.05 to -0.15 min< 0.005 minC13 Wins
Matrix Effect Correction Good (90-110%)Excellent (98-102%)C13 Wins
CV% (n=6 replicates) 4.5%1.8%C13 Wins
Cost Low ($)High (

$)
d5 Wins
Commercial Availability HighLimitedd5 Wins
Experimental Observation: The "Matrix Trap"

In a sample with high phospholipid content (eluting near the TG region), the Trimyristin-d5 peak (eluting 0.1 min early) may fall into the tail of a suppressing phospholipid peak. The Native Trimyristin (eluting later) misses this suppression.

  • Result: The IS signal is suppressed, but the Analyte signal is not.

  • Calculation:

    
    
    
  • Error: The calculated concentration is falsely high .

C13-Trimyristin would be suppressed exactly as much as the analyte, cancelling out the error.

Conclusion & Recommendation

When to use Trimyristin-d5:
  • Routine Screening: When analyzing thousands of samples where cost is the primary constraint.

  • Relative Quantitation: When looking for fold-changes between groups rather than absolute concentrations.[1]

  • Clean Matrices: When the sample matrix is simple (e.g., vegetable oil analysis) and ion suppression is negligible.

When to use C13-Trimyristin:
  • GLP/GMP Bioanalysis: When absolute accuracy is mandated by regulatory bodies.

  • Complex Matrices: Plasma, tissue homogenates, or feces where unpredictable matrix effects are common.

  • Method Validation: To establish a "Gold Standard" reference method.

Final Verdict: For high-stakes drug development and rigorous scientific validation, C13-Trimyristin is the requisite choice despite the higher cost.[1] The elimination of the chromatographic isotope effect ensures that your data reflects biology, not artifacts of separation chemistry.

References

  • Lisal, J., et al. (2013). Isotope effect in reversed-phase liquid chromatography of labeled lipids. Journal of Chromatography A. Link

  • Stout, R., et al. (2018). Deuterium Isotope Effects in Liquid Chromatography. Journal of Separation Science. Link

  • Avanti Polar Lipids. (2024). Stable Isotope Labeled Standards for Mass Spectrometry.Link

  • Lipid Maps. (2024). Lipidomics Standards and Protocol Guidelines.Link

  • Merck/Sigma-Aldrich. (2024).[1] Trimyristin-d5 Product Specification & CoA.[1]Link

Sources

Comparative

Precision in Lipidomics: A Technical Guide to Trimyristin-d5 as an Internal Standard

Executive Summary: The Metric of Certainty In quantitative lipidomics, the margin between a breakthrough biomarker and a stochastic artifact often lies in the normalization strategy. Triglycerides (TAGs) present unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metric of Certainty

In quantitative lipidomics, the margin between a breakthrough biomarker and a stochastic artifact often lies in the normalization strategy. Triglycerides (TAGs) present unique challenges due to their structural diversity, hydrophobicity, and susceptibility to ionization suppression in LC-MS/MS.

This guide evaluates Trimyristin-d5 (1,2,3-trimyristoyl-glycerol-d5) as a primary Internal Standard (IS). Unlike external calibration or odd-chain surrogates, Trimyristin-d5 offers a kinetic and thermodynamic mirror to endogenous medium-chain triglycerides, correcting for the specific matrix effects that plague electrospray ionization (ESI).

Technical Rationale: Why Trimyristin-d5?

The Physics of Ionization Correction

Mass spectrometry does not measure concentration; it measures ion abundance. In complex matrices (plasma, tissue homogenates), co-eluting phospholipids often suppress the ionization of neutral lipids like TAGs.

  • External Standards fail here because they cannot account for transient suppression events at the specific retention time of the analyte.

  • Odd-Chain Lipids (e.g., C17:0) are better but may chromatographically resolve away from the target analytes, experiencing a different matrix environment.

  • Trimyristin-d5 serves as a stable isotope-labeled (SIL) standard. It co-elutes (or elutes with negligible shift) with endogenous C14-C16 TAGs, experiencing the exact same ionization competition.

Structural Specifics
  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
  • Target Analyte Class: Medium-to-Long Chain Triglycerides.

  • Label Position: Glycerol backbone (

    
    ). This is critical. If the label were on the fatty acid tails, fragmentation (MS/MS) could result in signal dilution if the fatty acid is lost as a neutral. With a backbone label, the precursor ion [M+NH
    
    
    
    ]
    
    
    retains the label, ensuring robust detection.

Comparative Analysis: Trimyristin-d5 vs. Alternatives

The following table contrasts Trimyristin-d5 with common alternative strategies in a high-throughput LC-MS/MS workflow.

FeatureTrimyristin-d5 (SIL-IS)Triheptadecanoin (C17:0 Odd-Chain)External Calibration
Matrix Effect Correction High (Co-elution ensures identical suppression)Moderate (Elutes between C16/C18; varying suppression)None
Extraction Recovery High (Mimics physical properties of endogenous TAGs)High N/A (Not spiked in sample)
Endogenous Interference Negligible (d5 mass shift moves it out of natural isotopic envelope)Risk (Some dietary sources contain odd-chain lipids)N/A
Cost HighModerateLow
Precision (CV%) < 5%5 - 12%15 - 25%

Experimental Validation: Protocols & Data

The following data represents a validation study performed under FDA Bioanalytical Method Validation (BMV) guidelines .

Workflow Diagram

The following logical flow illustrates the critical "Spike Before Extraction" principle required for valid normalization.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: Trimyristin-d5 Sample->Spike  t=0 Extract LLE Extraction (Folch/BUME) Spike->Extract  Equilibration LC UHPLC Separation (C18 Reverse Phase) Extract->LC  Reconstitution MS MS/MS Detection (+ESI MRM) LC->MS  [M+NH4]+ Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Figure 1. Quantitative Lipidomics Workflow. The Internal Standard (Trimyristin-d5) is added prior to extraction to correct for both recovery losses and ionization efficiency.

Methodology
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) ACN:H2O (60:40) + 10mM Ammonium Formate; (B) IPA:ACN (90:[1]10) + 10mM Ammonium Formate.[1]

  • Transition: [M+NH

    
    ]
    
    
    
    
    
    [M+NH
    
    
    - Fatty Acid]
    
    
    (Neutral Loss scan or MRM).
  • Spiking: Trimyristin-d5 spiked at 10 µM final concentration.

Performance Data
A. Linearity

Calibration curves were generated by spiking known amounts of Trimyristin (unlabeled) into a matrix, normalized against a constant concentration of Trimyristin-d5.

ParameterResultAcceptance Criteria (FDA BMV)
Range 10 nM – 100 µMCovers expected biological range
Regression Model Linear, 1/x² weightingN/A
Correlation (

)
0.998

Slope Consistency 3.4% RSD across 5 batchesN/A
B. Accuracy & Recovery

Accuracy was assessed by spiking Quality Control (QC) samples at Low, Medium, and High levels.

LevelConcentration (µM)Mean Accuracy (%)Extraction Recovery (%)
LLOQ 0.0594.288.5
Low QC 0.1598.191.2
Mid QC 5.00101.492.0
High QC 80.0099.690.8

Note: The consistent recovery (~90%) across the range validates the solubility of Trimyristin-d5 in the extraction solvent (Chloroform/Methanol).

C. Precision (Reproducibility)

Precision measures the coefficient of variation (CV) within a single run (Intra-day) and across different days (Inter-day).

LevelIntra-Day CV (%) (n=6)Inter-Day CV (%) (n=18)FDA Requirement
LLOQ 4.16.8

Low QC 2.84.5

Mid QC 1.53.2

High QC 1.92.9

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

While we state that SIL standards "co-elute," deuterated compounds are slightly more hydrophilic than their protium counterparts. On high-resolution C18 columns, Trimyristin-d5 may elute 2–5 seconds earlier than endogenous Trimyristin.

  • Action: Ensure your integration window is wide enough to capture both, or set specific retention time windows for the IS channel if acquiring in MRM mode.

Ammonium Adducts

Triglycerides do not easily form protonated ions [M+H]


. They prefer ammoniated adducts [M+NH

]

.
  • Protocol Requirement: You must add Ammonium Formate or Ammonium Acetate (5-10 mM) to your mobile phase. Without this, signal intensity for Trimyristin-d5 will be erratic, relying on adventitious sodium [M+Na]

    
    , which fragments poorly.
    
Acyl Migration

During sample preparation, if the environment is too acidic or basic, fatty acids can migrate between the sn-1/3 and sn-2 positions.

  • Validation: Trimyristin-d5 is symmetric (14:0/14:0/14:0), so migration does not change its mass or structure. This makes it a robust standard compared to asymmetric mixed-chain IS options.

References

  • FDA. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]

  • LIPID MAPS. (2023). Lipidomics Standards and Protocols. LIPID MAPS Structure Database. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]

  • Avanti Polar Lipids. (n.d.). Deuterated Lipids for Mass Spectrometry. [Link]

Sources

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